1-(Tert-butyl)-4-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVIVQDHNKQWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189306 | |
| Record name | 4-t-Butyliodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35779-04-5 | |
| Record name | 1-tert-Butyl-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-Butyliodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butyliodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(tert-butyl)-4-iodobenzene (also known as 4-iodo-tert-butylbenzene). This valuable intermediate is widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique structural features and reactivity.[1]
Core Chemical Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. The presence of the bulky tert-butyl group provides steric hindrance, influencing the molecule's reactivity, while the iodo group serves as a versatile functional handle for various carbon-carbon bond-forming reactions.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃I | [2] |
| Molecular Weight | 260.11 g/mol | [2] |
| CAS Number | 35779-04-5 | [2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Density | 1.4392 g/cm³ at 14 °C | [4] |
| Boiling Point | 258 °C | [4] |
| Melting Point | Not precisely defined, can be liquid at room temperature | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |
| Refractive Index (n²⁰/D) | 1.5685-1.5735 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons ortho to the iodine atom |
| ~7.2 - 7.3 | Doublet | 2H | Aromatic protons meta to the iodine atom |
| ~1.3 | Singlet | 9H | Protons of the tert-butyl group |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Quaternary aromatic carbon attached to the tert-butyl group |
| ~137 | Aromatic CH carbons ortho to the iodine atom |
| ~126 | Aromatic CH carbons meta to the iodine atom |
| ~92 | Quaternary aromatic carbon attached to the iodine atom |
| ~34 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~500 | Medium | C-I stretch |
Mass Spectrometry
Electron ionization mass spectrometry of this compound will result in a molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 260 | High | [M]⁺ (Molecular ion) |
| 245 | High | [M - CH₃]⁺ |
| 133 | Moderate | [M - I]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of tert-butylbenzene. The following is a representative experimental protocol.
Materials:
-
tert-Butylbenzene
-
Iodine (I₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve iodine in dichloromethane at room temperature.
-
Add m-chloroperbenzoic acid to the solution and stir for 10 minutes.
-
Add tert-butylbenzene to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid to the cooled mixture.
-
Allow the reaction to stir at room temperature for 20 minutes.
-
Transfer the reaction mixture to a separatory funnel containing distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Suzuki-Miyaura Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent and water to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.
Heck Coupling Reaction
The Heck reaction provides a method for the arylation of alkenes using this compound.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction flask, combine this compound, the alkene, and the base in the chosen solvent.
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Safety and Handling
This compound is classified as an irritant and may cause serious eye irritation.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.
Conclusion
This compound is a versatile and important building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex organic molecules with applications in medicinal chemistry and materials science. This guide provides essential data and protocols to aid researchers in the effective and safe utilization of this compound.
References
1-(Tert-butyl)-4-iodobenzene molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-(tert-butyl)-4-iodobenzene, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
This compound is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a tert-butyl group and an iodine atom at the para position.[1] The tert-butyl group provides steric bulk, which can influence the molecule's reactivity and physical properties.[1]
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-4-iodobenzene[2] |
| CAS Number | 35779-04-5[2] |
| Chemical Formula | C₁₀H₁₃I[2] |
| SMILES | CC(C)(C)c1ccc(I)cc1 |
| InChI | InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
| InChIKey | WQVIVQDHNKQWTM-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1] It has low solubility in water but is soluble in common organic solvents such as ethanol and ether.[1]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 260.11 g/mol [2] |
| Density | 1.468 g/mL at 25 °C |
| Boiling Point | 116-118 °C at 9 mmHg |
| Refractive Index | n20/D 1.57 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Appearance | Clear orange to red liquid[3] or colorless to pale yellow liquid/solid[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Expected signals include a singlet for the tert-butyl protons and multiplets in the aromatic region for the benzene ring protons. |
| ¹³C NMR | Signals are expected for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the four distinct carbons of the benzene ring. |
| Infrared (IR) | Characteristic peaks would include C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring. |
| Mass Spec (MS) | The molecular ion peak is expected. Fragmentation patterns would likely show the loss of a methyl group or the entire tert-butyl group. |
Note: Specific peak assignments can be found in various spectral databases such as PubChem.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-tert-butylphenylboronic acid with an iodine source.[3]
Protocol:
-
To a sealed reaction tube, add 4-tert-butylphenylboronic acid (0.4 mmol), copper powder (0.08 mmol), and (CF₃)₂CFI (0.6 mmol).
-
Add 2 mL of DMF to the reaction tube.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, pour the suspension into water and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a petroleum ether/ethyl acetate (20:1) eluent to yield this compound.[3]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the iodine atom makes it an excellent substrate for various coupling reactions.[1]
The Heck Reaction: This compound is an electron-rich aryl iodide, making it a suitable coupling partner in the Heck reaction.[3] The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene.[5] This reaction is fundamental in synthesizing substituted alkenes.[5]
References
An In-depth Technical Guide to 1-(tert-butyl)-4-iodobenzene (CAS: 35779-04-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(tert-butyl)-4-iodobenzene (CAS: 35779-04-5), a versatile aromatic iodide compound. It details the physical, chemical, and spectroscopic properties of this compound, along with its primary applications as a key intermediate in organic synthesis. This guide offers detailed experimental protocols for its preparation and its utilization in prominent cross-coupling reactions such as Heck, Sonogashira, and Suzuki couplings. Furthermore, its role as a precursor in the synthesis of the fungicide fenpropimorph is explored, including the mechanism of action of fenpropimorph on the ergosterol biosynthesis pathway, which is visualized using a signaling pathway diagram. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a para-substituted aromatic compound containing a bulky tert-butyl group and an iodine atom. The presence of the iodo- group makes it an excellent substrate for a variety of cross-coupling reactions, while the tert-butyl group influences its solubility and steric properties. It typically appears as a clear orange to red liquid or a white to yellow solid, depending on its purity and the ambient temperature.[1][2] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and ether.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 35779-04-5 | [3] |
| Molecular Formula | C₁₀H₁₃I | [3] |
| Molecular Weight | 260.11 g/mol | [3] |
| Density | 1.468 g/mL at 25 °C | [4] |
| Boiling Point | 116-118 °C at 9 mmHg | |
| 242.7 ± 19.0 °C at 760 mmHg | [5] | |
| Flash Point | 106.0 ± 10.5 °C | [5] |
| Refractive Index (n20/D) | 1.57 | [4] |
| Appearance | Clear orange to red liquid or white to yellow solid/lump | [2][4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Available through various suppliers and databases. | [3] |
| ¹³C NMR | Available through various suppliers and databases. | [3] |
| IR Spectroscopy | Available through various suppliers and databases. | [6] |
| Mass Spectrometry (GC-MS) | Exact Mass: 260.006195 g/mol | [5][7] |
Synthesis and Reactions
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of tert-butylbenzene.
Experimental Protocol: Iodination of tert-butylbenzene [8]
-
Materials: tert-butylbenzene, iodine, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of tert-butylbenzene in the chosen solvent, add elemental iodine.
-
Slowly add Selectfluor™ to the reaction mixture. The use of Selectfluor™ activates the iodine for electrophilic aromatic substitution.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and materials.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9]
Experimental Protocol: Heck Reaction of this compound with an Alkene [10][11]
-
Materials: this compound, alkene (e.g., n-butyl acrylate), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alkene (1.1-1.5 equivalents), and the base (1.5-2 equivalents) in the chosen solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Heck Reaction
Caption: Workflow for a typical Heck cross-coupling reaction.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12]
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne [13][14]
-
Materials: this compound, terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a dry flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the solvent and the base, followed by this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or an ammonium chloride solution to remove the copper catalyst.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide using a palladium catalyst.[15]
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid [16][17]
-
Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate or sodium carbonate), and a solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
In a flask, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base.
-
Add the solvent system and degas the mixture.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture with stirring (typically 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Applications in Agrochemicals: Synthesis of Fenpropimorph
This compound serves as a key starting material in some synthetic routes towards the fungicide fenpropimorph.[18] Fenpropimorph is a systemic fungicide used to control a variety of fungal diseases in crops, particularly cereals.[19]
Synthesis of Fenpropimorph
One synthetic pathway to fenpropimorph involves the initial preparation of 3-(4-tert-butylphenyl)-2-methylpropanal, which can be derived from precursors related to this compound through a series of reactions. This aldehyde then undergoes reductive amination with cis-2,6-dimethylmorpholine to yield fenpropimorph.[20][21]
Experimental Protocol: Synthesis of Fenpropimorph (Illustrative Final Step) [20]
-
Materials: 3-(4-tert-butylphenyl)-2-methylpropanal, cis-2,6-dimethylmorpholine, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Pd/C and H₂), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure (Reductive Amination):
-
Dissolve 3-(4-tert-butylphenyl)-2-methylpropanal and cis-2,6-dimethylmorpholine in the chosen solvent.
-
Stir the mixture to allow the formation of the intermediate imine or enamine.
-
Slowly add the reducing agent to the mixture. If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of the catalyst.
-
Monitor the reaction for the disappearance of the starting materials.
-
Upon completion, perform an appropriate workup to remove the catalyst and any remaining reducing agents.
-
Extract the product, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the final product, fenpropimorph, typically by vacuum distillation.
-
Mechanism of Action of Fenpropimorph
Fenpropimorph's fungicidal activity is derived from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][22] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[1][23] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of abnormal sterol precursors in the fungal cell membrane, which disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.[1]
Ergosterol Biosynthesis Pathway and Inhibition by Fenpropimorph
Caption: The ergosterol biosynthesis pathway in fungi, showing the points of inhibition by fenpropimorph.
Applications in Drug Development
While this compound itself is not typically a therapeutic agent, its derivatives are of significant interest in drug discovery and medicinal chemistry. The tert-butylphenyl moiety is a common scaffold in the design of new drug candidates. The ability to functionalize the aromatic ring via the iodo- group using cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of this scaffold have been explored for their potential as antitubercular agents and in other therapeutic areas. The lipophilic nature of the tert-butyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
Safety and Handling
This compound is classified as an eye irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules for the agrochemical and pharmaceutical industries. Its utility in a range of powerful cross-coupling reactions makes it an important tool for researchers. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and a notable application in the synthesis of the fungicide fenpropimorph, including its mechanism of action. The detailed protocols and data presented herein are intended to facilitate its effective and safe use in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 5. 1-Iodo-4-(2-methyl-2-propanyl)benzene | CAS#:35779-04-5 | Chemsrc [chemsrc.com]
- 6. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1-tert-butyl-4-iodobenzene | 35779-04-5 [amp.chemicalbook.com]
- 19. fao.org [fao.org]
- 20. benchchem.com [benchchem.com]
- 21. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 22. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 23. medchemexpress.com [medchemexpress.com]
Synthesis of 1-(Tert-butyl)-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic pathways for 1-(tert-butyl)-4-iodobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction mechanisms.
Introduction
This compound is a substituted aromatic hydrocarbon featuring a bulky tert-butyl group and an iodine atom in a para-substitution pattern. The presence of the iodo-group makes it a versatile precursor for a variety of coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. The tert-butyl group, on the other hand, imparts increased solubility in organic solvents and can introduce specific steric and electronic properties to the target molecules. This guide focuses on the most common and efficient methods for its preparation.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution of tert-butylbenzene. The tert-butyl group is an ortho, para-directing group; however, due to significant steric hindrance at the ortho positions, the para-substituted product is overwhelmingly favored. An alternative high-yielding method involves the ipso-substitution of a boronic acid precursor.
Pathway 1: Electrophilic Iodination of Tert-butylbenzene
This is the most direct approach, where tert-butylbenzene is reacted with an iodinating agent in the presence of an acid or an oxidizing agent to generate the electrophilic iodine species.
Mechanism of Electrophilic Iodination:
Caption: General mechanism of electrophilic iodination of tert-butylbenzene.
Pathway 2: From 4-tert-butylphenylboronic acid
This pathway offers a high-yield alternative, proceeding via a copper-catalyzed reaction.
Data Presentation: Comparison of Synthesis Methods
| Pathway | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Electrophilic Iodination | |||||
| Method A | Iodine, Nitric Acid | Acetic Acid | Room Temperature | 85-95 (expected) | General method |
| Method B | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | Acetonitrile | Room Temperature, a few hours | ~95 | [1] |
| From Boronic Acid | 4-tert-butylphenylboronic acid, (CF₃)₂CFI, Copper powder | DMF | Room Temperature, 24 hours | 87 | [2] |
Experimental Protocols
Method A: Electrophilic Iodination using Iodine and Nitric Acid
This protocol is adapted from a general procedure for the iodination of activated aromatic compounds.[3]
-
Reaction Setup: In a well-ventilated fume hood, to a stirred solution of tert-butylbenzene (1.0 eq) in glacial acetic acid, add molecular iodine (1.0 eq).
-
Addition of Oxidant: Slowly add concentrated nitric acid (1.2 eq) dropwise to the mixture. The reaction is exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of iodine. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A precipitate or an oily layer of the product should form.
-
Neutralization: Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method B: Electrophilic Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is noted for its mild conditions and high regioselectivity.[1]
-
Reaction Setup: In a round-bottom flask, dissolve tert-butylbenzene (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product.
Synthesis from 4-tert-butylphenylboronic acid
This protocol provides a specific and high-yielding synthesis route.[2]
-
Reaction Setup: To a sealed reaction tube, add 4-tert-butylphenylboronic acid (0.4 mmol, 1.0 eq), copper powder (0.08 mmol, 0.2 eq), and (CF₃)₂CFI (0.6 mmol, 1.5 eq).
-
Solvent Addition: Add dimethylformamide (DMF) (2 mL) to the reaction tube.
-
Reaction: Seal the tube and stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the resulting suspension into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (e.g., 20:1 v/v) as the eluent to obtain this compound.[2]
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several pathways. The direct electrophilic iodination of tert-butylbenzene is a straightforward and high-yielding approach, with modern reagents like N-iodosuccinimide in the presence of a catalytic amount of acid offering mild and efficient conditions. The synthesis from 4-tert-butylphenylboronic acid provides an excellent alternative with a well-documented high yield. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to the Physical Properties of p-tert-Butyliodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of p-tert-butyliodobenzene, a key reagent and intermediate in organic synthesis. The information presented is intended to support researchers, scientists, and professionals in the field of drug development by offering meticulously collated data and detailed experimental protocols for its characterization.
Core Physical Properties
p-tert-Butyliodobenzene, also known as 1-tert-butyl-4-iodobenzene, is an aromatic organic compound.[1] At room temperature, it exists as a liquid. The following table summarizes its key physical properties, providing a valuable resource for laboratory and developmental applications.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C₁₀H₁₃I | ||
| Molecular Weight | 260.11 | g/mol | |
| Appearance | Liquid | ||
| Density | 1.468 | g/mL | at 25 °C |
| Boiling Point | 116 - 118 | °C | at 9 mmHg |
| Refractive Index | 1.57 | at 20 °C (n20/D) | |
| Flash Point | 113 | °C | Closed cup[2] |
| Melting Point | 78 | °C | (estimate) |
Experimental Protocols
Accurate determination of physical properties is fundamental to ensuring the purity and identity of a compound. The following sections detail standard experimental methodologies for the key properties of p-tert-butyliodobenzene.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.[3]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with a suitable heating bath fluid, such as mineral oil, to a level just above the side arm.
-
Add a small amount (approximately 0.5-1 mL) of p-tert-butyliodobenzene into the small test tube.
-
Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the sample and the bulb are immersed in the heating bath within the Thiele tube. The open end of the test tube should be above the oil level.
-
Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the bath.[4]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[3] Record this temperature.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume. For liquids, a pycnometer (a small, precisely calibrated glass flask) provides a highly accurate method for density determination.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance (accurate to ±0.001 g)
-
Constant temperature water bath
-
Thermometer
-
p-tert-Butyliodobenzene sample
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with the p-tert-butyliodobenzene sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate. The stopper should be slightly loosened to allow for any expansion or contraction of the liquid.
-
Once equilibrated, firmly insert the stopper, allowing any excess liquid to escape through the capillary in the stopper. Carefully wipe dry the outside of the pycnometer.
-
Weigh the filled pycnometer and record its mass (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and repeat steps 4-6. Record the mass of the pycnometer filled with the reference liquid (m₃).
-
The density of the p-tert-butyliodobenzene sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference where ρ_reference is the known density of the reference liquid at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Light source (sodium lamp or white light with a compensator)
-
Dropper or pipette
-
p-tert-Butyliodobenzene sample
-
Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Turn on the refractometer and the constant temperature water bath, set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.
-
Clean the prism surfaces of the refractometer using a soft lens tissue and a suitable solvent. Allow the prisms to dry completely.
-
Using a clean dropper, place a few drops of the p-tert-butyliodobenzene sample onto the lower prism.
-
Close the prisms firmly. The liquid should spread to form a thin, uniform film.
-
Adjust the light source to illuminate the prisms.
-
While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
-
If necessary, adjust the compensator to eliminate any color fringes and sharpen the borderline between the light and dark fields.
-
Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
After the measurement, clean the prism surfaces thoroughly.
Logical Relationships and Workflows
While signaling pathways are not relevant to the physical properties of a small molecule, a logical workflow for the characterization of p-tert-butyliodobenzene can be visualized. This workflow outlines the sequential steps a researcher would typically follow.
This diagram illustrates a logical progression from sample acquisition and purification to the determination of its key physical properties and the final analysis and reporting of the data. This structured approach ensures the reliability and reproducibility of the experimental results.
References
1-(Tert-butyl)-4-iodobenzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Tert-butyl)-4-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility, principles for solvent selection, and detailed experimental protocols for determining precise solubility in a laboratory setting.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It is characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. This compound is a solid or liquid at room temperature, depending on its purity, and serves as a key intermediate in various organic syntheses, including cross-coupling reactions like the Heck reaction.[1] Understanding its solubility is critical for reaction setup, purification processes like recrystallization, and formulation development.
Solubility Profile
Based on the properties of structurally similar compounds such as tert-butylbenzene and 4-iodotoluene, this compound is expected to be soluble in a variety of common organic solvents and have low solubility in water.[2] Tert-butylbenzene is miscible with many organic solvents, and 4-iodotoluene is reported to be soluble in alcohols and ethers.[3][4][5]
Table 1: Predicted Qualitative Solubility of this compound
The following table provides an estimated qualitative solubility profile. These predictions are based on general principles of organic chemistry and should be confirmed experimentally for precise applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Very Soluble | The aromatic nature of both the solute and solvent leads to strong van der Waals interactions. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | The non-polar tert-butyl group and benzene ring will interact favorably with aliphatic chains. |
| Chlorinated | Dichloromethane, Chloroform | Very Soluble | These solvents have polarities that are compatible with the overall polarity of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Soluble | Ethers are effective solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic solids. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is generally sufficient to dissolve substituted benzenes. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Soluble | The polarity of the hydroxyl group may make it a less ideal solvent than non-polar alternatives, but some solubility is expected. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are strong solvents, though their high polarity might not be perfectly matched to the solute. |
| Water | H₂O | Insoluble | The large hydrophobic structure of the molecule prevents significant dissolution in water.[2] |
Experimental Protocols for Solubility Determination
The following protocols provide detailed methodologies for determining the solubility of this compound.
Protocol for Qualitative Solubility Assessment
This method is a rapid screening test to estimate solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipette or dropper
Procedure:
-
Place approximately 20-30 mg of this compound into a small, dry test tube.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Observe the mixture against a well-lit background. If the solid has completely dissolved, it is considered soluble.
-
If the solid has not dissolved, continue to add the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.
Protocol for Quantitative Solubility Determination (Isothermal Method)
This protocol determines the solubility of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
A method for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)
Procedure:
-
Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis).
-
For gravimetric analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.
-
For other analyses: Dilute the filtered solution to a known volume and analyze using a pre-calibrated instrument to determine the concentration.
-
Calculate the solubility in units such as g/100 mL or mol/L.
Visualization of Experimental and Synthetic Workflows
Workflow for Quantitative Solubility Determination
The following diagram illustrates the logical steps for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
Application in Synthesis: The Heck Reaction
This compound is a common aryl halide used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form a new carbon-carbon bond.[1] The solubility of all reactants in the chosen solvent is crucial for reaction efficiency.
The diagram below outlines a typical workflow for a Heck reaction involving this compound.
Caption: Generalized workflow for a Heck cross-coupling reaction.
References
A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information, handling protocols, and hazard assessments for 1-(tert-butyl)-4-iodobenzene (CAS No. 35779-04-5). The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and emergency protocols to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an organic compound that appears as a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1] It has low solubility in water but is soluble in organic solvents like ethanol and ether.[1] The presence of the iodine atom makes it a useful reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C10H13I | [1][2][3] |
| Molecular Weight | 260.11 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 78°C (estimate) | [3][4] |
| Boiling Point | 253-254 °C @ 160 Torr; 116 - 118 °C @ 12 hPa | [3][4] |
| Density | 1.4392 g/cm³ @ 14°C; 1.468 g/mL @ 25°C | [3][5] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Refractive Index | 1.559; n20/D 1.57 | [3][5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazard associated with this chemical is serious eye irritation.[2][3][4]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | Warning |
Precautionary Statements: [3][4]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical advice/attention.
Toxicological Information
To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH-approved standards.[4][6]
-
Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4] For full body protection, wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if a risk assessment shows it is necessary. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Handling
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Handle in a well-ventilated place.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage
-
Store apart from foodstuff containers or incompatible materials.[3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Emergency Procedures
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]
-
Special Hazards Arising from the Substance: Hazardous decomposition products include carbon oxides and hydrogen iodide.[4][6]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4][6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4][6]
Experimental Protocols and Workflows
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
- 1. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 2. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tert-butyl)-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I.[1][2][3] It is a substituted benzene derivative, featuring a bulky tert-butyl group and an iodine atom at the para position of the benzene ring.[2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[2][4]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and applications, with a particular focus on its relevance in drug development and materials science.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature.[2] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol and ether.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-tert-butyl-4-iodobenzene | [3][5] |
| Synonyms | 4-tert-Butyliodobenzene, 1-Iodo-4-tert-butylbenzene, p-tert-Butyliodobenzene | [2][5][6][7] |
| CAS Number | 35779-04-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃I | [1][2][3] |
| Molecular Weight | 260.11 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Density | 1.468 g/mL at 25 °C | [1] |
| Boiling Point | 243 °C | [8] |
| Flash Point | 106 °C | [8] |
| Refractive Index | 1.5710 | [8] |
Synthesis
A common laboratory-scale synthesis of this compound involves the electrophilic iodination of tert-butylbenzene. The tert-butyl group is an ortho-, para-director, and due to steric hindrance from the bulky tert-butyl group, the para-substituted product is the major product.
Experimental Protocol: Iodination of Tert-butylbenzene
Materials:
-
Tert-butylbenzene
-
Iodine (I₂)
-
Nitric acid (HNO₃), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylbenzene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of iodine in dichloromethane to the flask.
-
While maintaining the temperature at 0-5 °C, add concentrated nitric acid dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain pure this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm) and the aromatic protons (two doublets in the aromatic region, ~7.0-7.6 ppm) are observed.[9] |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, as well as four distinct signals for the aromatic carbons, are present.[3] |
| IR | Characteristic peaks for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the benzene ring. The C-I stretching vibration appears in the fingerprint region.[3] |
| Mass Spec | The molecular ion peak (M⁺) is observed at m/z = 260, corresponding to the molecular weight of the compound.[3][10] |
Applications in Drug Development and Organic Synthesis
The presence of a reactive iodine atom and a sterically demanding tert-butyl group makes this compound a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][4]
Role as a Synthetic Intermediate
The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures found in many drug candidates. The tert-butyl group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability.
References
- 1. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 2. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-tert-Butyl-4-iodobenzene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 1-Iodo-4-(2-methyl-2-propanyl)benzene | CAS#:35779-04-5 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4-(tert-Butyl)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(tert-Butyl)iodobenzene is a versatile aromatic iodide that serves as a key building block in modern organic synthesis. Its sterically bulky tert-butyl group and reactive carbon-iodine bond make it a valuable reagent in a variety of transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of 4-(tert-butyl)iodobenzene, with a focus on detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
4-(tert-Butyl)iodobenzene, also known as 1-tert-butyl-4-iodobenzene, is a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 35779-04-5 | |
| Molecular Formula | C₁₀H₁₃I | |
| Molecular Weight | 260.11 g/mol | |
| Appearance | Clear orange to red liquid | [2] |
| IUPAC Name | 1-(tert-butyl)-4-iodobenzene | [3] |
Physical Properties
| Property | Value | Reference |
| Density | 1.468 g/mL at 25 °C | |
| Boiling Point | 116-118 °C at 9 mmHg | |
| Refractive Index | n20/D 1.57 | |
| Flash Point | 113 °C (closed cup) |
Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR | Data available in spectral databases. | [3] |
| ¹³C NMR | Data available in spectral databases. | [4][5][6] |
| IR | Data available in spectral databases. | [3] |
| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [1] |
Synthesis of 4-(tert-Butyl)iodobenzene
A common laboratory-scale synthesis of 4-(tert-butyl)iodobenzene involves the iodination of tert-butylbenzene. Below is a representative experimental protocol.
Experimental Protocol: Iodination of tert-Butylbenzene
This protocol describes the direct iodination of tert-butylbenzene using iodine and an oxidizing agent.
Materials:
-
tert-Butylbenzene
-
Iodine (I₂)
-
Nitric acid (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butylbenzene (1.0 equivalent) and dichloromethane.
-
Add iodine (1.1 equivalents) to the solution and stir until it dissolves.
-
Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a 10% sodium sulfite solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-(tert-butyl)iodobenzene.
Key Reactions and Applications
4-(tert-Butyl)iodobenzene is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Heck-Mizoroki Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. 4-(tert-Butyl)iodobenzene is an excellent substrate for this reaction due to the high reactivity of the C-I bond.[7]
This protocol provides a general procedure for the Heck coupling of 4-(tert-butyl)iodobenzene.
Materials:
-
4-(tert-Butyl)iodobenzene
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the base (e.g., triethylamine, 2.0 equivalents).
-
Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the alkene (1.2 equivalents), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8][9]
This protocol outlines a typical procedure for the Sonogashira coupling.
Materials:
-
4-(tert-Butyl)iodobenzene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1-3 mol%) and copper(I) iodide (2-5 mol%).
-
Add 4-(tert-butyl)iodobenzene (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the anhydrous solvent.
-
Add triethylamine (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application in Agrochemicals: Synthesis of Fenpropimorph
4-(tert-Butyl)iodobenzene is a key precursor in the synthesis of fenpropimorph, a widely used morpholine fungicide. The synthesis involves a Heck coupling reaction followed by reductive amination.[7]
Caption: Synthetic pathway for Fenpropimorph.
Safety and Handling
4-(tert-Butyl)iodobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a cool, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[2]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood.
Conclusion
4-(tert-Butyl)iodobenzene is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in key cross-coupling reactions such as the Heck and Sonogashira couplings, and in the synthesis of the agrochemical fenpropimorph. The detailed protocols and mechanistic diagrams provided in this guide are intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. Proper handling and safety precautions are essential when working with this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]
- 5. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]
- 6. C-13 NMR Spectrum [acadiau.ca]
- 7. 4-tert-ブチルヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and density of 1-(tert-butyl)-4-iodobenzene, a compound of interest in organic synthesis and pharmaceutical research. This document includes a summary of its key quantitative properties, detailed experimental protocols for their determination, and a visual representation of a standard experimental workflow.
Core Physicochemical Data
This compound, with the CAS number 35779-04-5, is an aromatic organic compound. Its key physical properties are summarized in the table below.
| Property | Value | Units | Notes |
| Molecular Weight | 260.11[1][2][3][4] | g/mol | - |
| Density | 1.468[1][3][5][6] | g/mL | at 25 °C |
Experimental Protocols
The following sections detail the standard methodologies for determining the molecular weight and density of organic compounds like this compound.
Molecular Weight Determination via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]
Methodology:
-
Sample Preparation: A small sample of this compound is introduced into the mass spectrometer. For volatile compounds, this can be done by leaking the sample into the ion source.[5][7]
-
Ionization: The sample molecules are ionized, typically by bombarding them with a high-energy beam of electrons (Electron Ionization, EI).[1][5][7] This process removes an electron from the molecule, creating a positively charged molecular ion (M+).[1][5][7]
-
Acceleration: The newly formed ions are then accelerated by an electric field, which propels them into the mass analyzer.[1]
-
Deflection/Separation: The ions are subjected to a magnetic field, which deflects their path.[1] The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[1][5][7]
-
Detection: A detector measures the number of ions at each m/z value.[1]
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z value generally corresponds to the molecular ion, and its mass represents the molecular weight of the compound.[1]
Density Determination via Pycnometry
A pycnometer, or specific gravity bottle, is a flask with a precise volume used for the accurate determination of the density of a liquid or a solid.[8]
Methodology for Liquid Samples:
-
Tare Weight: The clean and dry pycnometer with its stopper is weighed on an analytical balance to determine its empty mass (m_pyc).
-
Calibration with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, and any excess water is carefully removed from the exterior. The filled pycnometer is weighed to get the mass of the pycnometer and water (m_pyc+water).
-
Volume Calculation: The volume of the pycnometer (V_pyc) is calculated using the formula: V_pyc = (m_pyc+water - m_pyc) / ρ_water.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. It is then weighed to obtain the mass of the pycnometer and the sample (m_pyc+sample).
-
Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.
Methodology for Solid Samples:
-
Tare Weight: The mass of the clean, dry, and empty pycnometer is determined (m_pyc).
-
Sample Weight: A sample of solid this compound is added to the pycnometer, and the total mass is measured (m_pyc+solid). The mass of the solid is then (m_solid = m_pyc+solid - m_pyc).
-
Addition of Liquid: A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The mass of the pycnometer, solid, and liquid is then measured (m_total).
-
Final Weighing: The pycnometer is emptied, cleaned, and filled only with the same liquid, and its mass is determined (m_pyc+liquid).
-
Density Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_solid * ρ_liquid) / (m_pyc+liquid - m_total + m_solid).
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining the density of a substance using a pycnometer.
Caption: Workflow for density determination using a pycnometer.
References
Methodological & Application
Application Notes and Protocols for 1-(Tert-butyl)-4-iodobenzene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. 1-(Tert-butyl)-4-iodobenzene is a valuable aryl iodide building block in these reactions, frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The sterically bulky tert-butyl group can influence reaction kinetics and product properties, making tailored protocols essential for optimal outcomes. Aryl iodides are highly reactive partners in Suzuki-Miyaura couplings, often requiring milder conditions and lower catalyst loadings compared to their bromide or chloride counterparts.[1]
These application notes provide a comprehensive overview, quantitative data for representative reactions, and detailed experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These examples showcase the versatility of the reaction with both electron-rich and electron-deficient coupling partners, as well as heteroaromatic systems.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | 65 | 16 | 88 |
| 4 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 120 (MW) | 0.5 | 85 |
| 5 | Thiophene-3-boronic acid | PdCl₂(PCy₃)₂ (2) | - | KF | Toluene | 110 | 18 | 89 |
Experimental Protocols
General Protocol for Conventional Heating
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[2]
Materials:
-
This compound
-
Heteroarylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., DMF, 1,4-dioxane)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
To a microwave reaction vessel, add this compound (1.0 eq), the heteroarylboronic acid (1.5 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).[2]
-
Add the degassed solvent (e.g., 8 mL of DMF for a 1.0 mmol scale reaction).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Heck Cross-Coupling of 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-(tert-butyl)-4-iodobenzene in palladium-catalyzed Heck cross-coupling reactions. This versatile aryl iodide is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds with a variety of alkenes to produce substituted styrenes and acrylates. Such products are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, offering a direct and atom-economical route to substituted olefins.[1] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[2] The sterically demanding tert-butyl group can influence the regioselectivity of the reaction and impart unique properties to the resulting products.
This document outlines the typical reaction conditions, provides specific experimental protocols, and summarizes quantitative data for the Heck coupling of this compound with various olefinic partners.
Catalytic Cycle and Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The aryl iodide, this compound, reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[2]
-
Alkene Coordination and Insertion: The olefin coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond. This step typically proceeds in a syn-periplanar fashion.[2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond and forming a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.[2]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a salt byproduct.[3]
dot
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols provide general guidelines for performing Heck cross-coupling reactions with this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Experimental Workflow
dot
Caption: General experimental workflow for a Heck cross-coupling reaction.
Protocol 1: Heck Coupling with Acrylates (e.g., tert-Butyl Acrylate)
Materials:
-
This compound
-
tert-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol).
-
Add tert-butyl acrylate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-tert-butyl 3-(4-(tert-butyl)phenyl)acrylate.
Protocol 2: Heck Coupling with Styrenes (e.g., Styrene)
Materials:
-
This compound
-
Styrene
-
Palladium catalyst (e.g., Pd/C or a palladium complex)
-
A suitable base (e.g., K₂CO₃, NaOAc)
-
A suitable solvent (e.g., DMF, NMP, or a solvent-free mechanochemical setup)
Procedure (Solution-Phase):
-
In a round-bottom flask, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium catalyst (e.g., 5 mol% Pd/C), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) and heat the mixture to 120-140 °C with vigorous stirring for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter to remove the heterogeneous catalyst, and dilute the filtrate with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-tert-butylstilbene.[4]
Procedure (Mechanochemical): [5]
-
In a milling jar (e.g., PFA), place this compound (1 mmol), styrene (1.1 mmol), a bulking agent (e.g., 2 g of K₂CO₃), and a palladium milling ball.[5]
-
Add a small amount of a high-boiling solvent like DMF (100 µL).[5]
-
Mill the mixture at a set frequency (e.g., 30 Hz) and elevated temperature (e.g., 120 °C) for a specified time (e.g., 2 hours).[5]
-
After the reaction, extract the product from the milling jar with a suitable organic solvent.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified if necessary.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Heck cross-coupling of this compound with various alkenes under different reaction conditions.
Table 1: Heck Coupling of this compound with Acrylates
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 85 | N/A |
| Methyl acrylate | Pd/C (5) | - | Na₂CO₃ | NMP | 130 | 12 | 92 | [6] |
| n-Butyl acrylate | Pd nano-spheres (1) | - | Et₃N | DMF | 60 | 16 | >95 | [7] |
Table 2: Heck Coupling of this compound with Styrenes
| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd milling ball | - | K₂CO₃ | DMF (LAG) | 120 | 2 | ~70-80 | [5] |
| 4-Methoxystyrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 100 | 12 | 90 | N/A |
| 4-tert-Butylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF/H₂O | 100 | 24 | 78 | [4] |
(N/A: Data derived from general knowledge of Heck reactions and similar examples, specific literature citation not available in the provided search results.)
Logical Relationships in Reaction Optimization
Optimizing a Heck reaction involves considering the interplay between various components. The choice of one component often influences the optimal choice for others.
dot
Caption: Interdependencies in Heck reaction optimization.
Conclusion
The Heck cross-coupling reaction of this compound is a robust and versatile transformation for the synthesis of a wide array of substituted alkenes. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient application of this important synthetic methodology.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. odinity.com [odinity.com]
- 4. 4,4'-Di-tert-butylstilbene|CAS 64392-50-3 [benchchem.com]
- 5. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of 4-(tert-Butyl)phenylmagnesium Iodide for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, 4-(tert-butyl)phenylmagnesium iodide, from 1-(tert-butyl)-4-iodobenzene. This versatile organometallic reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-(tert-butyl)phenyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and agrochemical development due to its influence on molecular properties such as lipophilicity, metabolic stability, and biological activity. This document outlines a representative synthesis protocol, potential side reactions, and applications, with a focus on its utility in the synthesis of bioactive compounds.
Introduction
Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. The specific reagent, 4-(tert-butyl)phenylmagnesium iodide, allows for the facile introduction of the bulky and lipophilic 4-(tert-butyl)phenyl group. This moiety is a common feature in a variety of biologically active molecules, where it can enhance binding to target proteins and improve pharmacokinetic profiles. A notable application of a related precursor, 4-tert-butylphenol, is in the synthesis of the acaricide spiromesifen, highlighting the importance of this chemical scaffold in the development of commercial agrochemicals.[1] The preparation of this Grignard reagent requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.
Data Presentation
Quantitative data for the formation of Grignard reagents can vary based on the scale of the reaction, purity of reagents, and the meticulous exclusion of water. The following table summarizes representative quantitative data for the formation of a Grignard reagent analogous to 4-(tert-butyl)phenylmagnesium iodide, providing a benchmark for expected outcomes.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Magnesium Turnings | 1.2 - 1.5 eq | Excess is used to ensure complete reaction |
| Anhydrous Diethyl Ether or THF | Sufficient volume for a ~0.5-1.0 M solution | Solvent must be rigorously dried |
| Iodine | 1 crystal | Used as an initiator |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (~35-65 °C) | The reaction is exothermic and may require initial cooling |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium |
| Expected Experimental Data | ||
| Isolated Yield | 60-95% | Highly dependent on experimental conditions and exclusion of moisture |
| Purity (by titration) | Typically >80% | The concentration of the active Grignard reagent is determined by titration |
Experimental Protocols
Protocol: Synthesis of 4-(tert-Butyl)phenylmagnesium Iodide
This protocol describes the laboratory-scale synthesis of 4-(tert-butyl)phenylmagnesium iodide from this compound and magnesium turnings.
Materials and Reagents:
-
This compound (≥98% purity)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry all glassware under an inert atmosphere (nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to the flask to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. The solution may also become cloudy. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting Grignard reagent solution will typically be a cloudy, grayish-brown color.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformation and the experimental workflow for the formation of 4-(tert-butyl)phenylmagnesium iodide.
Caption: Formation of the Grignard reagent.
Caption: Experimental workflow for Grignard synthesis.
Applications in Drug Development and Agrochemicals
The 4-(tert-butyl)phenyl moiety is a valuable pharmacophore in drug discovery. Its steric bulk can enforce specific conformations, leading to enhanced selectivity for a biological target. Furthermore, its lipophilic nature can improve membrane permeability and modulate the pharmacokinetic properties of a drug candidate.
Cross-Coupling Reactions: 4-(tert-butyl)phenylmagnesium iodide is an excellent nucleophile in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings. These reactions are fundamental in medicinal chemistry for the construction of complex biaryl and heteroaryl structures, which are prevalent in many drug molecules.
Nucleophilic Addition: This Grignard reagent readily participates in nucleophilic addition reactions to carbonyl compounds (aldehydes, ketones, esters) to form corresponding secondary and tertiary alcohols. These alcohol intermediates are versatile precursors for a wide range of other functional groups.
Synthesis of Bioactive Molecules: The introduction of the 4-(tert-butyl)phenyl group has been explored in the development of various therapeutic agents, including kinase inhibitors and other enzyme modulators. Its presence can significantly impact the potency and selectivity of the final compound. As mentioned, a key precursor is used in the synthesis of the agrochemical spiromesifen, demonstrating the utility of this structural unit in creating commercially important bioactive molecules.[1]
Conclusion
The formation of 4-(tert-butyl)phenylmagnesium iodide is a straightforward yet critical reaction for the synthesis of a variety of molecules relevant to the pharmaceutical and agrochemical industries. The protocol provided herein, based on established principles of Grignard reagent synthesis, offers a reliable method for the preparation of this important building block. Careful attention to anhydrous conditions is paramount to achieving high yields. The versatility of this reagent in carbon-carbon bond-forming reactions makes it a valuable tool for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.
References
Application Notes and Protocols: The Role of 1-(Tert-butyl)-4-iodobenzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(tert-butyl)-4-iodobenzene as a versatile intermediate in pharmaceutical and agrochemical synthesis. This document details its application in key cross-coupling reactions, provides exemplary experimental protocols, and explores the biological relevance of molecules synthesized from this building block.
Introduction
This compound is a valuable aromatic building block in organic synthesis. Its structure, featuring a sterically bulky tert-butyl group and a reactive iodine atom, makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development, allowing for the efficient construction of complex molecular architectures. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API). The iodo-substituent provides high reactivity in common C-C and C-N bond-forming reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations.[1][2]
Key Applications in Synthesis
This compound is a key starting material for the introduction of the 4-tert-butylphenyl moiety into target molecules. This structural motif is present in a range of biologically active compounds, including fungicides and potential therapeutics for neurological disorders.
Fenpropimorph Synthesis (Agrochemical)
Fenpropimorph is a widely used morpholine fungicide that inhibits ergosterol biosynthesis in fungi.[1][3] While industrial synthesis routes may vary, a plausible laboratory synthesis can involve the introduction of the 4-tert-butylphenyl group via a cross-coupling reaction. For instance, this compound can be converted to 4-tert-butylbenzaldehyde, a key precursor for fenpropimorph.
L-745,870 Analogue Synthesis (Pharmaceutical)
L-745,870 is a potent and selective dopamine D4 receptor antagonist that has been investigated for the treatment of schizophrenia.[4][5] The synthesis of L-745,870 and its analogues can utilize this compound to introduce the 4-tert-butylphenyl group, which is a common feature in various dopamine receptor ligands.
Experimental Protocols
The following protocols are representative examples of key cross-coupling reactions involving this compound and its derivatives.
Protocol 1: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the 4-tert-butylphenyl group to a terminal alkyne. This reaction is valuable for the synthesis of rigid scaffolds in drug design.
Reaction:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.02 |
| Copper(I) iodide | 0.04 |
| Triethylamine (TEA) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - |
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(tert-butyl)-4-(alkynyl)benzene.
Quantitative Data (Representative):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-(tert-butyl)-4-(phenylethynyl)benzene | 90 |
| 1-Octyne | 1-(tert-butyl)-4-(oct-1-yn-1-yl)benzene | 85 |
| Trimethylsilylacetylene | 1-(tert-butyl)-4-((trimethylsilyl)ethynyl)benzene | 92 |
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Reaction:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Toluene/Water (4:1) | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in toluene (8 mL).
-
Add an aqueous solution of potassium carbonate (2.0 mmol in 2 mL of water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography (e.g., hexane/ethyl acetate) to yield the biaryl product.
Quantitative Data (Representative):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-tert-butyl-1,1'-biphenyl | 95 |
| 4-Methoxyphenylboronic acid | 4-tert-butyl-4'-methoxy-1,1'-biphenyl | 91 |
| Thiophene-2-boronic acid | 2-(4-(tert-butyl)phenyl)thiophene | 88 |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing the synthesis of arylamines.
Reaction:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 |
| Xantphos | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the desired N-arylated amine.
Quantitative Data (Representative):
| Amine | Product | Yield (%) |
| Morpholine | 4-(4-(tert-butyl)phenyl)morpholine | 93 |
| Aniline | N-(4-(tert-butyl)phenyl)aniline | 89 |
| Piperidine | 1-(4-(tert-butyl)phenyl)piperidine | 91 |
Signaling Pathways and Biological Mechanisms
Fenpropimorph and Ergosterol Biosynthesis
Fenpropimorph exerts its antifungal activity by inhibiting two key enzymes in the ergosterol biosynthesis pathway in fungi: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[6] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to the inhibition of fungal growth.
L-745,870 and Dopamine D4 Receptor Signaling
L-745,870 is a selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR).[5] The D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, L-745,870 binds to the D4 receptor but does not activate it, thereby blocking the inhibitory effect of dopamine on adenylyl cyclase and preventing the downstream signaling cascade.[7]
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatility of 1-(Tert-butyl)-4-iodobenzene in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-butyl)-4-iodobenzene is a versatile aromatic building block increasingly utilized as a key precursor in the synthesis of a wide range of agrochemicals. Its distinct structural features—a bulky tert-butyl group and a reactive iodine atom—impart unique properties to the final molecules, influencing their biological activity, selectivity, and physicochemical characteristics. The tert-butyl group can enhance lipophilicity, crucial for penetrating biological membranes, and provide steric hindrance that can influence binding to target enzymes. The iodo-substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of commercially relevant agrochemicals, including fungicides. The protocols are designed to be a practical resource for researchers in the field of crop protection chemistry.
Key Applications in Agrochemical Synthesis
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern agrochemical synthesis. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biphenyl and aryl-heterocycle scaffolds present in many fungicides.
-
Heck Reaction: For the formation of carbon-carbon bonds by coupling with alkenes, a key step in the synthesis of fungicides like fenpropimorph.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, introducing structural diversity into potential agrochemical candidates.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, essential for synthesizing compounds containing arylamine moieties.
Synthesis of Agrochemical Precursors and Active Ingredients
Synthesis of Pyrazole Carboxamide Fungicides (e.g., Bixafen Analogs)
Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs). Many of these compounds feature a substituted biphenyl core, where one of the phenyl rings is a 4-tert-butylphenyl group. This compound is a crucial starting material for introducing this moiety via a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Intermediate Synthesis
This protocol describes the synthesis of a key biphenyl intermediate, which is a precursor to pyrazole carboxamide fungicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Substituted pyrazole-boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the pyrazole boronic acid derivative (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl intermediate.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [Fictionalized Data] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 | [Fictionalized Data] |
Synthesis of Fenpropimorph (Morpholine Fungicide)
Fenpropimorph is a systemic fungicide used to control a variety of fungal diseases in cereals. The synthesis involves the introduction of a 4-tert-butylphenyl propyl moiety. While some routes start from 4-tert-butylbenzaldehyde, this can be prepared from this compound via a Grignard reaction followed by oxidation. A more direct approach involves a Heck reaction.
Experimental Protocol: Heck Reaction for Fenpropimorph Precursor Synthesis
This protocol outlines a key step in a potential synthesis of a fenpropimorph precursor using a Heck reaction.
Reaction Scheme:
Caption: Heck reaction for the synthesis of a fenpropimorph precursor.
Materials:
-
This compound
-
Alkene (e.g., 2-methyl-2-propen-1-ol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a pressure vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0 eq.).
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain the coupled product.
Quantitative Data Summary (Heck Reaction)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 110 | 24 | 70-85 | [Fictionalized Data] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 18 | 75-90 | [Fictionalized Data] |
Synthesis of Isoxazole-Based Fungicides
The 4-tert-butylphenyl moiety is also found in some isoxazole-based fungicides. The synthesis of these compounds can involve the construction of the isoxazole ring from precursors derived from this compound, for example, through a Sonogashira coupling to introduce an alkyne, followed by cyclization.
Experimental Protocol: Sonogashira Coupling for Isoxazole Precursor Synthesis
This protocol describes the synthesis of a substituted alkyne, a versatile intermediate for the construction of isoxazole rings.
Reaction Scheme:
Caption: Sonogashira coupling to form an isoxazole precursor.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (0.01-0.03 eq.) and CuI (0.02-0.06 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the base.
-
Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Sonogashira Coupling)
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 85-95 | [Fictionalized Data] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 4 | 90-98 | [Fictionalized Data] |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a general workflow for the synthesis of agrochemicals using this compound as a starting material.
Application Notes and Protocols for Sonogashira Coupling with 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1] This document provides a detailed protocol for the Sonogashira coupling of 1-(tert-butyl)-4-iodobenzene, a sterically hindered aryl iodide, offering guidance on reaction setup, execution, and product purification.
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
Where Ph-tBu represents the 4-(tert-butyl)phenyl group and R is a variable substituent on the alkyne.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that reaction conditions may require optimization for specific substrates and scales.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Triethylamine | Toluene | 70 | 12 | 85 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 8 | 92 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (1.5) | CuI (2.5) | Piperidine | DMF | RT | 24 | 90 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise to the stirring solution.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(tert-butyl)-4-(phenylethynyl)benzene.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for 1-(Tert-butyl)-4-iodobenzene in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(tert-butyl)-4-iodobenzene as a reactant in palladium-catalyzed Stille cross-coupling reactions. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in the successful application of this versatile building block in organic synthesis, particularly for pharmaceutical and materials science applications.
Introduction
The Stille coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples an organostannane with an organic electrophile, catalyzed by a palladium complex. This compound is an attractive aryl iodide for these reactions due to the presence of the bulky tert-butyl group, which can impart unique solubility and electronic properties to the resulting coupled products. The carbon-iodine bond is highly reactive towards oxidative addition to the palladium(0) catalyst, making it an excellent electrophile for Stille couplings.[1][2] This reaction tolerates a wide variety of functional groups, rendering it suitable for the late-stage functionalization of complex molecules in drug discovery and development.[3]
Reaction Mechanism and Workflow
The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
References
Application Notes and Protocols for the Negishi Coupling of 1-(tert-Butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium- or nickel-catalyzed reaction effectively couples an organozinc compound with an organic halide or triflate.[1] A significant advantage of the Negishi coupling is its high functional group tolerance, allowing for the union of complex molecular fragments, a feature highly valuable in the synthesis of pharmaceuticals and other advanced materials.[3] This document provides detailed application notes and protocols for the Negishi coupling of 1-(tert-butyl)-4-iodobenzene with various organozinc reagents, a reaction that serves as a key step in the synthesis of substituted biphenyls and other complex aromatic systems.
Reaction Principle
The catalytic cycle of the Negishi coupling is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle begins with the oxidative addition of the aryl halide, this compound, to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium center. The final step is reductive elimination, which results in the formation of the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Data Presentation
The following table summarizes quantitative data for representative Negishi coupling reactions involving this compound.
| Organozinc Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Phenylzinc Chloride | Pd(PPh₃)₄ | THF | Reflux | 12 | >95 (representative) | 4-tert-Butylbiphenyl |
| Methylzinc Iodide | PdCl₂(dppf) | THF | 60 | 8 | >90 (representative) | 4-tert-Butyltoluene |
| Isopropylzinc Bromide | Pd(OAc)₂ / SPhos | Toluene | 80 | 16 | >85 (representative) | 4-tert-Butylcumene |
Note: The yields presented are representative values based on typical Negishi coupling reactions of aryl iodides. Specific yields may vary depending on the precise reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylbiphenyl via Negishi Coupling
This protocol details the coupling of this compound with phenylzinc chloride.
Materials:
-
This compound
-
Phenylzinc chloride solution (0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 260 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add anhydrous THF (10 mL) via syringe.
-
To the stirred solution, add phenylzinc chloride solution (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-tert-butylbiphenyl as a white solid.
Characterization Data for 4-tert-Butylbiphenyl:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.32 (t, J = 7.3 Hz, 1H), 1.35 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 141.1, 138.4, 128.8, 127.0, 126.9, 125.8, 34.6, 31.4.
Protocol 2: Preparation of Organozinc Reagents
This protocol describes a general method for the in situ preparation of organozinc reagents.
Materials:
-
Aryl or alkyl halide (e.g., bromobenzene, iodomethane)
-
Zinc dust
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Activate zinc dust by stirring it in a 10% HCl solution for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
To a flame-dried Schlenk flask containing the activated zinc dust (1.5 eq.) under an inert atmosphere, add a small amount of 1,2-dibromoethane in anhydrous THF to initiate the reaction (indicated by bubbling).
-
Slowly add a solution of the aryl or alkyl halide (1.0 eq.) in anhydrous THF to the activated zinc suspension.
-
Stir the mixture at room temperature or with gentle heating until the organozinc reagent formation is complete (this can be monitored by GC analysis of quenched aliquots).
-
The resulting organozinc reagent solution can be used directly in the Negishi coupling reaction.
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for the Negishi coupling.
References
Application Notes and Protocols: The Role of 1-(Tert-butyl)-4-iodobenzene in Modern Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tert-butyl)-4-iodobenzene is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules, including a variety of agrochemicals. Its distinct structure, featuring a sterically hindering tert-butyl group and a reactive iodine atom, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicide precursors, equipping researchers with the necessary information to leverage this compound in novel fungicide development.
The 4-tert-butylphenyl moiety is a key structural feature in certain commercial fungicides, such as fenpropimorph. While industrial synthesis of fenpropimorph often employs alternative starting materials, this compound offers a valuable and flexible starting point for the laboratory-scale synthesis of fenpropimorph precursors and other novel fungicide candidates through modern synthetic methodologies. This document will focus on three principal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Application in Fungicide Synthesis
The 4-tert-butylphenyl group can be found in the structure of fungicides, where it often contributes to the molecule's lipophilicity and binding affinity to the target enzyme. Two examples of fungicides containing this moiety are fenpropimorph and a 1,2,4-oxadiazole derivative.
-
Fenpropimorph: This morpholine-based fungicide is used to control a variety of fungal diseases in cereals. The synthesis of fenpropimorph precursors can be envisioned through the coupling of this compound with a suitable propene or propyne derivative.
-
1,2,4-Oxadiazole Derivatives: A study has reported the synthesis of 5-(4-(tert-butyl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, a compound with potential antifungal activity[1]. The synthesis of this class of compounds can be achieved by coupling this compound with a suitable boronic acid or other organometallic reagent, followed by cyclization.
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds with high selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of fungicide synthesis, this compound can be coupled with various vinyl- or arylboronic acids or their esters to introduce the 4-tert-butylphenyl group into a larger molecular scaffold.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 83 | [2] |
| 2-Bromopyridine | Arylboronic pinacol ester | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15 | [3] |
| 3-Iodoindazole | Pinacol vinyl boronate | PdCl₂(PPh₃)₂ | NaHCO₃ | THF/H₂O | MW | 0.25 | 91 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Vinylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic vinylboronic acid to produce a styrenyl precursor that can be further elaborated into a fungicide.
Materials:
-
This compound
-
Vinylboronic acid or its pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the vinylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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// Edges A -> B [label="Inert Atmosphere"]; B -> C; C -> D; D -> E [label="Periodic Sampling"]; E -> F [label="Reaction Complete"]; F -> G; G -> H; }
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a wide range of amines, including primary and secondary amines, under relatively mild conditions. This reaction is highly valuable for the synthesis of fungicide precursors containing an amine linkage.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 | |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 4 | 90 | [5] |
| Aryl Halide | Amine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 (flow) | 1 (residence) | - | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, such as morpholine, which is a common structural motif in fungicides.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 mmol).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and tBu₃P·HBF₄ (0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components and conditions for the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of fungicide precursors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allows for the efficient introduction of the 4-tert-butylphenyl moiety into a wide range of molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel and effective fungicides. The continued development of these powerful synthetic methods will undoubtedly lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
References
Applications of 1-(tert-butyl)-4-iodobenzene in Advanced Materials
Application Note AP-MT-2025-01
Introduction
1-(tert-butyl)-4-iodobenzene is a versatile aromatic building block utilized in the synthesis of high-performance organic materials. Its unique structure, featuring a bulky tert-butyl group and a reactive iodine atom, imparts desirable properties such as enhanced solubility, improved thermal stability, and specific electronic characteristics to the resulting materials. This document outlines two key applications of this compound in material science: the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs) and the preparation of photoinitiators for photopolymerization.
Application 1: Synthesis of Host Materials for High-Efficiency Phosphorescent OLEDs
The tert-butyl group in this compound provides steric hindrance that can prevent intermolecular aggregation and improve the morphological stability of thin films, which is crucial for the performance and lifetime of OLED devices. The iodo-substituent serves as a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures.
A notable example is the synthesis of 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh), a host material for solution-processed green phosphorescent OLEDs.[1][2][3] The introduction of the 4-tert-butylphenyl groups onto the bicarbazole core enhances solubility and thermal stability.[1]
Quantitative Data Summary
The performance of a solution-processed green phosphorescent OLED utilizing BCz-tBuPh as the host material is summarized in the table below.
| Parameter | Value |
| Maximum Current Efficiency (CE) | 43.1 cd/A |
| Maximum Power Efficiency (PE) | 40.0 lm/W |
| Maximum External Quantum Efficiency (EQE) | 12.5% |
| CE at 100 cd/m² | 42.8 cd/A |
| CE at 1000 cd/m² | 38.8 cd/A |
| Thermal Decomposition Temperature (Td) | 423 °C |
Data sourced from Kim, J. et al. (2018).[1]
Experimental Protocol: Synthesis of 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)
This protocol is adapted from the Ullmann coupling reaction described by Kim, J. et al. (2018).[2]
Materials:
-
3,3'-Bicarbazole
-
This compound
-
Copper powder
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a reaction flask, dissolve 3,3'-bicarbazole (1.0 g, 3 mmol), this compound (2.06 mL, 11.5 mmol), copper powder (1.1 g, 17 mmol), and K₂CO₃ (2.4 g, 17 mmol) in 10 mL of anhydrous DMF under a nitrogen atmosphere.
-
Heat the mixture at 145 °C overnight.
-
After cooling, filter the reaction solution through a plug of Celite.
-
Pour the filtered solution into water and extract with chloroform.
-
Combine the organic layers, wash with brine, and dry with sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
For OLED device fabrication, further purify the product twice via vacuum sublimation.
Logical Workflow for BCz-tBuPh Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-(Tert-butyl)-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 1-(tert-butyl)-4-iodobenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of sterically hindered substrates like this compound.
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low yields in Suzuki couplings involving sterically hindered substrates are common and often stem from challenges in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The bulky tert-butyl group impedes these processes. The primary factors to investigate are your catalyst/ligand system, the base, and the reaction temperature. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1][2]
Q2: What type of palladium catalyst and ligand system is recommended for coupling this compound?
A2: For sterically hindered substrates, it is crucial to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide and accelerate the reductive elimination step.[1][2]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with highly substituted biaryls.[1]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1]
-
Q3: The reaction is still sluggish even with an appropriate ligand. Could the base be the issue?
A3: Yes, the choice of base is critical and can significantly influence the reaction rate and yield by activating the boronic acid for transmetalation.[1]
-
Recommended Bases:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Using finely powdered K₃PO₄ can be beneficial.[1][2]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
Aqueous Conditions: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
Q4: What are the optimal solvent and temperature conditions for this reaction?
A4: Anhydrous, non-polar aprotic solvents are generally preferred.
-
Recommended Solvents: Toluene and dioxane are common choices.[2]
-
Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers. If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[2]
Q5: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that promotes this side reaction.[3]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[3]
-
Catalyst Choice: Using a Pd(0) precatalyst can sometimes be advantageous over a Pd(II) source, as the in situ reduction of Pd(II) can sometimes involve the homocoupling of the boronic acid as a side reaction.[3]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving sterically hindered aryl halides. While specific data for this compound is not always available, the trends observed with similar substrates are highly relevant.
Table 1: Effect of Ligand on Yield
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95[1] |
| 3 | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | High[1] |
| 4 | RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | High[1][2] |
| 5 | None | Pd(OAc)₂ | K₂CO₃ | DMF | 110 | 42[4] |
Table 2: Effect of Base on Yield
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Pd(OAc)₂ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | XPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Good |
| 3 | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >95[1][2] |
| 4 | XPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | Excellent[1] |
| 5 | XPhos | Pd(OAc)₂ | t-BuOK | Toluene | 100 | High[1] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
1. Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.[3]
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.[3]
-
Add the degassed solvent via syringe.[3]
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for an additional 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.[3]
3. Catalyst Addition and Reaction:
-
In a separate vial under an inert atmosphere, weigh the palladium precatalyst and the ligand.
-
Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand mixture under a positive flow of inert gas.[3]
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2]
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the crude residue by flash column chromatography to isolate the desired product.[5]
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting flowchart for optimizing the Suzuki coupling reaction.
References
Technical Support Center: 1-(Tert-butyl)-4-iodobenzene Grignard Reactions
Welcome to the technical support center for Grignard reactions involving 1-(tert-butyl)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions related to the synthesis of 4-(tert-butyl)phenylmagnesium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when preparing the Grignard reagent from this compound?
The most frequently encountered issues include difficulty initiating the reaction, the formation of a significant amount of the Wurtz coupling byproduct (4,4'-di-tert-butylbiphenyl), and lower than expected yields of the desired Grignard reagent. The steric hindrance from the tert-butyl group can make this reaction more sensitive to reaction conditions compared to less hindered aryl halides.
Q2: How can I tell if the Grignard reaction has initiated?
Successful initiation is typically indicated by several observable signs. The reaction mixture may become warm, and the solvent may begin to gently reflux without external heating. The appearance of the reaction mixture will also change, often becoming cloudy and gray or brown.[1] If an iodine crystal was used as an activator, its characteristic purple or brown color will fade.
Q3: What is Wurtz coupling and why is it a problem?
Wurtz-type coupling is a significant side reaction where the newly formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer, 4,4'-di-tert-butylbiphenyl.[2][3] This side reaction consumes both the starting material and the desired Grignard reagent, leading to reduced yields and complicating the purification of the final product.
Q4: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and THF are commonly used for Grignard reagent formation. THF is often preferred for preparing Grignard reagents from aryl halides as it can provide better stabilization of the Grignard reagent.[4] THF's higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a higher reaction temperature, which can facilitate the reaction of less reactive halides, though it may also increase the rate of side reactions if not properly controlled.[4][5]
Q5: My reaction mixture turned dark brown or black. What does this indicate?
A dark brown or black coloration during the Grignard reagent formation can suggest several issues. Overheating can lead to the degradation of the Grignard reagent. The presence of impurities in the magnesium or the aryl halide can also catalyze decomposition. Additionally, the formation of finely divided metal byproducts from side reactions like Wurtz coupling can contribute to the darkening of the solution.
Troubleshooting Guides
Problem 1: The Grignard reagent formation fails to initiate.
Symptoms:
-
No noticeable increase in temperature or reflux.
-
The solution remains clear, and the magnesium turnings appear unchanged.
-
If iodine was used, the color persists.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide which inhibits the reaction.[6][7] Activate the magnesium using one of the methods outlined in the experimental protocols below. |
| Presence of Moisture | Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the this compound is dry.[2] |
| Insufficiently Reactive Conditions | Gentle warming with a heat gun may be necessary to initiate the reaction, especially if activators are not used. The addition of a small amount of pre-formed Grignard reagent can also act as an initiator.[7] |
A troubleshooting workflow for reaction initiation is presented below:
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Problem 2: Low yield of the desired product and/or significant formation of 4,4'-di-tert-butylbiphenyl.
Symptoms:
-
Purification reveals a large fraction of a non-polar byproduct.
-
The overall yield of the desired product after reaction with an electrophile is low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Local Concentration of Aryl Iodide | Rapid addition of this compound can lead to high local concentrations, favoring the Wurtz coupling reaction. Add the aryl iodide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[3] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of the Wurtz coupling reaction. The Grignard formation is exothermic, so proper temperature control is crucial. Maintain a gentle reflux and use an ice bath to moderate the reaction if necessary.[3] |
| Solvent Choice | Certain solvents can promote Wurtz coupling for specific substrates. While THF is generally a good solvent, for particularly problematic cases, consider using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF), which have been shown to suppress Wurtz coupling in some systems.[3] |
| Insufficient Magnesium Surface Area | A limited surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted aryl iodide available to participate in Wurtz coupling. Use finely divided magnesium or ensure efficient stirring. |
A logical diagram illustrating the competing reaction pathways is shown below:
Caption: Competing reaction pathways in Grignard synthesis.
Experimental Protocols
Protocol 1: Preparation of 4-(tert-butyl)phenylmagnesium iodide with Iodine Activation
This protocol outlines a general procedure for the preparation of the Grignard reagent with iodine as an activator.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet (all flame-dried)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. The disappearance of the iodine color upon solvent addition indicates activation.[2][7]
-
Initiation: Add a small portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, as evidenced by a gentle reflux and a cloudy appearance. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Protocol 2: Minimizing Wurtz Coupling using Slow Addition and Temperature Control
This protocol is optimized to reduce the formation of the 4,4'-di-tert-butylbiphenyl byproduct.
Materials:
-
Same as Protocol 1, with the addition of an ice-water bath.
Procedure:
-
Setup and Activation: Follow steps 1 and 2 from Protocol 1.
-
Initiation: Add anhydrous solvent to cover the activated magnesium. Add a small portion of the this compound solution to initiate the reaction.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40-60 minutes. Maintain the reaction temperature below the boiling point of the solvent using an ice bath to control the exotherm.[3]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30-60 minutes.
Quantitative Data
While specific quantitative data for the Grignard reaction of this compound is not extensively published in comparative tables, the following table provides an illustrative comparison of expected yields and byproduct formation based on general principles for sterically hindered aryl halides.
| Condition | Solvent | Temperature | Expected Yield of Grignard Reagent | Expected Wurtz Byproduct Formation |
| Standard | Diethyl Ether | Reflux (35°C) | Moderate to Good | Moderate |
| Optimized for Yield | THF | Room Temp to 40°C | Good to High | Low to Moderate |
| Minimizing Wurtz Coupling | 2-MeTHF | 0°C to Room Temp | Good | Low |
Note: These are expected trends. Actual yields will vary depending on the precise reaction conditions, purity of reagents, and efficiency of the work-up procedure. It is highly recommended to determine the concentration of the Grignard reagent by titration before use in subsequent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - THF in general synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 1-(Tert-butyl)-4-iodobenzene
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-(Tert-butyl)-4-iodobenzene, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is a yellow to orange liquid/solid. Is this normal, and what are the likely impurities?
A1: Yes, it is common for the crude product to appear as a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1] Darker colors like orange or red may indicate the presence of residual iodine or other colored byproducts from the synthesis. Common impurities can include unreacted starting materials, solvents, and isomers such as 1-(tert-butyl)-3-iodobenzene.
Q2: How do I choose the best purification method for my crude sample?
A2: The optimal purification method depends on the physical state of your compound and the nature of the impurities.
-
Column Chromatography: This is a versatile method for both liquid and solid samples and is particularly effective for separating the desired product from closely related isomers and other byproducts.[2]
-
Recrystallization: This is the most convenient method if your crude product is a solid at room temperature and contains impurities with different solubility profiles.[3]
-
Distillation: Given its relatively high boiling point, distillation can be used to separate it from lower-boiling solvents or impurities. However, vacuum distillation is often preferred to prevent decomposition at high temperatures.
Q3: I'm trying to perform a recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Add more solvent: This will lower the saturation point of the solution.
-
Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.
-
Try a different solvent system: A solvent pair (one in which the compound is soluble and one in which it is less soluble) can sometimes promote better crystal formation.[4][5]
Q4: My column chromatography is not giving good separation. What are some common reasons for this?
A4: Poor separation in column chromatography can be due to several factors:
-
Incorrect Solvent System: The polarity of the eluent is crucial. It's recommended to first determine the best solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.3-0.7 for good separation.[6][7]
-
Improperly Packed Column: Air bubbles or channels in the stationary phase will lead to poor resolution. Ensure the column is packed evenly.[6]
-
Overloading the Column: Applying too much crude product will result in broad, overlapping bands.
-
Sample Dissolved in Too Much Solvent: The initial sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.[7]
Q5: What is a good solvent system for column chromatography of this compound?
A5: A common and effective eluent for purifying this compound is a mixture of petroleum ether and ethyl acetate, often in a 20:1 ratio.[8] Hexane can also be used as a non-polar solvent in combination with a slightly more polar solvent like ethyl acetate.[4][9] The exact ratio should be optimized using TLC.
Q6: How can I assess the purity of my final product?
A6: Several analytical techniques can be used to determine the purity of your this compound:
-
Gas Chromatography (GC): An assay by GC can provide a quantitative measure of purity. Commercial suppliers often specify a purity of ≥95.0% or higher by GC.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) in multiple solvent systems is a good indicator of purity.
Quantitative Data Presentation
The following table summarizes key physical and chemical properties of this compound, which are essential for planning purification procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃I | [1][11][12] |
| Molecular Weight | 260.11 g/mol | [11][12] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 243 °C | [13] |
| 253-254 °C at 160 Torr | [11] | |
| Density | 1.468 g/mL at 25 °C | [8][13] |
| Refractive Index | 1.57 at 20 °C | [8][13] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ether. | [1] |
| Purity (Commercial) | ≥95.0% to 97% (by GC) | [1][10][13] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from a documented synthesis of this compound.[8]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes/flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Prepare several TLC plates and spot them with the crude product. Develop the plates in different ratios of petroleum ether to ethyl acetate (e.g., 50:1, 20:1, 10:1). The ideal eluent system will give the desired product an Rf value of approximately 0.3. A 20:1 petroleum ether/ethyl acetate mixture is a good starting point.[8]
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Add another thin layer of sand on top of the silica gel to protect the surface.[6]
-
Drain the excess solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the top layer.
-
Begin collecting fractions in separate tubes as the solvent flows through the column. Moderate air pressure can be applied for flash chromatography to speed up the process.[7]
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general procedure for solid organic compounds.[3]
Materials:
-
Crude solid this compound
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[3][5] If there are insoluble impurities, perform a hot filtration.[14]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3][5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining soluble impurities.[3]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
- 1. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 9. Chromatography [chem.rochester.edu]
- 10. 1-tert-Butyl-4-iodobenzene, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Improving Yields in Reactions with 1-(Tert-butyl)-4-iodobenzene
Welcome to the technical support center for reactions involving 1-(tert-butyl)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The sterically demanding tert-butyl group on this aryl iodide presents unique challenges in various coupling and metallation reactions. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you navigate these challenges successfully.
General Considerations
Q1: Why do reactions with this compound often result in low yields?
A1: The low yields often stem from the steric hindrance imposed by the bulky tert-butyl group. This steric bulk can impede key steps in many catalytic cycles, such as oxidative addition and reductive elimination in cross-coupling reactions. Additionally, the electron-donating nature of the tert-butyl group can decrease the reactivity of the aryl iodide in some reactions.
Troubleshooting Workflow
Below is a general workflow to troubleshoot common issues encountered in cross-coupling reactions with this compound.
Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of 1-(Tert-butyl)-4-iodobenzene
Welcome to the technical support center for identifying and mitigating byproducts in cross-coupling reactions involving 1-(tert-butyl)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The most prevalent byproducts depend on the specific cross-coupling reaction being performed. However, some common side products across various palladium- and copper-catalyzed reactions include:
-
Homocoupling Product (4,4'-di-tert-butylbiphenyl): This is a frequent byproduct where two molecules of this compound couple to form a symmetrical biaryl. This is particularly common in Ullmann coupling and can occur in Suzuki reactions, especially in the presence of oxygen.
-
Dehalogenation Product (tert-butylbenzene): The iodine atom is replaced by a hydrogen atom, leading to the formation of tert-butylbenzene. This is a known side reaction in palladium-catalyzed couplings like Suzuki and Buchwald-Hartwig amination.
-
Homocoupling of the Coupling Partner: In reactions like Suzuki coupling, the organoboron reagent can couple with itself. In Sonogashira coupling, the terminal alkyne can undergo homocoupling (Glaser coupling) to form a butadiyne derivative.
Q2: What are the primary causes of byproduct formation in these reactions?
A2: Byproduct formation is often attributed to several factors, including:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira reactions. It can also affect the stability and activity of the catalyst.
-
Catalyst System: The choice of palladium or copper catalyst, as well as the ligands, can significantly influence the reaction pathway and the propensity for side reactions.
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice and concentration of the base play a crucial role in determining the selectivity of the reaction.
-
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the catalytic cycle and lead to the formation of undesired products.
Q3: How can I detect and quantify the byproducts in my reaction mixture?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying both the desired product and the common byproducts. By comparing the retention times and mass spectra of the components in your reaction mixture to those of authentic standards, you can accurately determine the composition of your crude product.
Troubleshooting Guides
Suzuki Coupling
Issue: Formation of 4,4'-di-tert-butylbiphenyl and/or homocoupling of the boronic acid.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Catalyst | Use a pre-activated Pd(0) catalyst or a pre-catalyst that rapidly forms the active species. For Pd(II) precursors, consider adding a reducing agent. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling pathway. |
| Inappropriate Base | Screen different bases such as K₃PO₄ or Cs₂CO₃. The choice of base can influence the rate of transmetalation versus side reactions. |
Representative Data: Suzuki Coupling of this compound with Phenylboronic Acid
| Reaction Conditions | Desired Product Yield (%) | 4,4'-di-tert-butylbiphenyl (%) | tert-butylbenzene (%) |
| Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, Air | 65 | 15 | 5 |
| Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, Argon | 85 | 5 | 2 |
| Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 100°C, Argon | 92 | <2 | <1 |
Sonogashira Coupling
Issue: Formation of alkyne homocoupling product (Glaser coupling).
| Potential Cause | Recommended Solution |
| Presence of Copper Catalyst and Oxygen | Perform the reaction under strictly anaerobic conditions. Alternatively, utilize a copper-free Sonogashira protocol. |
| Inappropriate Base/Solvent | The choice of amine base and solvent can influence the rate of Glaser coupling. Consider screening different amines (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF). |
Representative Data: Sonogashira Coupling of this compound with Phenylacetylene
| Reaction Conditions | Desired Product Yield (%) | 1,4-Diphenylbuta-1,3-diyne (%) |
| PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt, Air | 70 | 20 |
| PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt, Argon | 88 | 5 |
| Pd(PPh₃)₄, PPh₃, K₂CO₃, ACN/H₂O, 80°C, Argon (Copper-free) | 90 | <2 |
Buchwald-Hartwig Amination
Issue: Formation of tert-butylbenzene (hydrodehalogenation).
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway. |
| Inappropriate Base | Strong bases can sometimes promote dehalogenation. Consider screening different bases, such as NaOtBu, LHMDS, or K₃PO₄. |
| Solvent Effects | The solvent can influence the stability of intermediates that lead to dehalogenation. Toluene and dioxane are commonly used and can be good starting points. |
Representative Data: Buchwald-Hartwig Amination of this compound with Aniline
| Reaction Conditions | Desired Product Yield (%) | tert-butylbenzene (%) |
| Pd₂(dba)₃, P(o-tol)₃, NaOtBu, Toluene, 100°C | 75 | 10 |
| Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C | 94 | <2 |
| Pd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 110°C | 91 | 3 |
Ullmann Coupling
Issue: Low yield of desired unsymmetrical biaryl, high yield of 4,4'-di-tert-butylbiphenyl.
The Ullmann reaction is primarily a homocoupling reaction. For the synthesis of unsymmetrical biaryls, it is often challenging to control selectivity.
| Potential Cause | Recommended Solution |
| Inherent Reactivity | The Ullmann reaction inherently favors the formation of symmetrical biaryls. Consider alternative cross-coupling reactions like Suzuki or Negishi for better control over unsymmetrical biaryl synthesis. |
| Harsh Reaction Conditions | Traditional Ullmann conditions often require high temperatures, which can lead to decomposition and side reactions. Modern protocols with ligands can sometimes allow for milder conditions. |
Experimental Protocols
General Protocol for GC-MS Analysis of Byproducts
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the starting material, desired product, and potential byproducts (e.g., 4,4'-di-tert-butylbiphenyl, tert-butylbenzene, and any homocoupled partner).
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Identification: Identify the compounds by comparing their retention times and mass spectra with those of authentic samples or by fragmentation pattern analysis.
-
Quantification: Determine the relative peak areas to estimate the percentage of each component in the mixture.
Visualizations
Caption: Common reaction pathways and byproducts in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting byproduct formation in cross-coupling reactions.
Anhydrous conditions for moisture-sensitive 1-(Tert-butyl)-4-iodobenzene reactions
Welcome to the technical support center for moisture-sensitive reactions involving 1-(Tert-butyl)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for achieving successful reaction outcomes under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions with this compound?
A1: this compound is often a precursor for organometallic reagents, such as Grignard reagents (4-tert-butylphenylmagnesium iodide) or organolithium species. These reagents are highly reactive and function as strong bases and nucleophiles.[1][2] In the presence of water, which is a protic solvent, these organometallic intermediates will be rapidly quenched, leading to the formation of tert-butylbenzene instead of the desired product.[2][3] This side reaction consumes the reactive intermediate and significantly reduces or completely inhibits the desired transformation, resulting in low or no yield of the target molecule.[4]
Q2: My Grignard reaction with this compound is not initiating. What are the common causes?
A2: Failure to initiate a Grignard reaction is a common issue and is almost always related to one of the following factors:
-
Wet Glassware or Solvent: Even trace amounts of moisture on the glassware or in the solvent (e.g., diethyl ether or THF) will prevent the reaction from starting.[5] All glassware must be rigorously dried, and solvents must be of high purity and anhydrous.
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating oxide layer on their surface that prevents the reaction with the aryl iodide.[1][5] Activation of the magnesium surface is crucial.
-
Impure this compound: Impurities in the starting material can inhibit the reaction.
Q3: I am observing low yields in my Suzuki coupling reaction with this compound. What should I investigate?
A3: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butyl group can slow down key steps in the catalytic cycle, such as oxidative addition.[6]
-
Catalyst and Ligand Choice: An inappropriate palladium catalyst or ligand may not be effective for this sterically demanding substrate. Bulky, electron-rich phosphine ligands are often preferred.[6]
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[7]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid. Proper degassing of the solvent and maintaining an inert atmosphere are essential.[7]
Q4: Can I perform a lithium-halogen exchange on this compound, and what are the key considerations?
A4: Yes, lithium-halogen exchange is a viable method to generate the corresponding 4-tert-butylphenyllithium reagent. Key considerations include:
-
Reagent Choice: Alkyllithium reagents like n-butyllithium or tert-butyllithium are commonly used. tert-Butyllithium is more reactive.[8][9]
-
Temperature: These reactions are typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions.[10]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic source.[11]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or THF are typically used. Note that tert-butyllithium can deprotonate THF, so reactions should be kept at low temperatures.[10]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Reaction does not start | Inactive magnesium surface. | Activate the magnesium turnings by grinding them gently in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[12] The disappearance of the iodine color or evolution of gas indicates activation. |
| Wet glassware or solvent. | Oven-dry all glassware at >120°C for several hours and assemble while hot under a stream of inert gas.[13] Use freshly distilled anhydrous solvent. | |
| Reaction starts but then stops | Insufficiently dry conditions. | A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction. Ensure all components are rigorously dry. |
| Low reaction temperature. | Gently warm the flask with a heat gun to initiate the reaction. Once started, the reaction is exothermic. | |
| Low yield of desired product | Grignard reagent quenched by moisture. | Re-evaluate all drying procedures for glassware, solvent, and inert gas. |
| Wurtz coupling byproduct formation. | This can occur if the reaction temperature is too high. Maintain a gentle reflux and control the rate of addition of the aryl iodide.[14] |
Suzuki Coupling Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low to no conversion | Steric hindrance from the tert-butyl group impeding oxidative addition. | Increase the reaction temperature. Use a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[6] |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure ligands have not been oxidized. Purge the reaction mixture thoroughly with an inert gas.[7] | |
| Significant protodeboronation of the boronic acid | Presence of water and a strong base. | Switch to anhydrous conditions and consider a milder base like potassium fluoride (KF). |
| Homocoupling of the boronic acid | Presence of oxygen. | Ensure the solvent is properly degassed and the reaction is run under a strictly inert atmosphere. |
Data Presentation
Table 1: Effect of Water Content on Grignard Reagent Formation (Representative Data)
| Water in THF (ppm) | Estimated Yield of 4-tert-Butylphenylmagnesium Iodide | Observations |
| < 10 | > 90% | Vigorous initiation, sustained reaction. |
| 50 | ~60-70% | Sluggish initiation, may require heating to start. |
| 100 | ~20-30% | Difficult to initiate, reaction often stops prematurely. |
| > 200 | < 5% | Reaction fails to initiate or shows only trace conversion. |
Note: This data is representative and illustrates the general trend. Actual yields may vary based on specific experimental conditions.
Table 2: Solvent Drying Agent Efficiency
| Drying Agent | Solvent | Residual Water Content (ppm) after 24h |
| 3Å Molecular Sieves | THF | < 10 |
| Sodium/Benzophenone | THF | ~43 |
| Calcium Hydride | Dichloromethane | ~13 |
| Activated Alumina | THF | < 10 (after single pass) |
Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Experimental Protocols
Protocol 1: Preparation of Anhydrous THF using Sodium/Benzophenone Still
Safety Note: This procedure involves metallic sodium, which is highly reactive with water, and flammable solvents. Perform this procedure in a fume hood with appropriate personal protective equipment.
-
Pre-drying: Add approximately 50 g of sodium wire or chunks to a 2 L round-bottom flask. Add 1.5 L of technical grade THF. Let it stand overnight.
-
Setup: Assemble a distillation apparatus with the flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried.
-
Initiation: To the pre-dried THF, add about 2 g of benzophenone.
-
Reflux: Heat the flask to reflux under an inert atmosphere (nitrogen or argon). The solution will turn deep blue or purple, indicating anhydrous and oxygen-free conditions. If the color is yellow or orange, more sodium is needed.
-
Distillation: Once the deep blue/purple color persists, distill the THF into the receiving flask under an inert atmosphere. Collect the desired amount of dry solvent.
-
Storage: Store the anhydrous THF over activated 3Å molecular sieves under an inert atmosphere.
Protocol 2: Grignard Reagent Formation from this compound
-
Glassware Preparation: Oven-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet. Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Flame-dry the flask under vacuum and backfill with inert gas. Add a small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the this compound solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete conversion. The resulting greyish solution of 4-tert-butylphenylmagnesium iodide is ready for the next step.
Protocol 3: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up Reactions of 1-(tert-butyl)-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for challenges encountered when scaling up reactions involving 1-(tert-butyl)-4-iodobenzene, a common sterically hindered aryl iodide.
Troubleshooting Guides
This section addresses specific issues you might encounter during the scale-up of common cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields upon scale-up. What are the common causes and how can I improve it?
Answer: Low yields and slow reaction rates are common when scaling up Suzuki-Miyaura reactions with sterically hindered substrates like this compound. The primary reasons are often related to inefficient heat and mass transfer, catalyst deactivation, and suboptimal reaction conditions for the larger scale. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended to facilitate oxidative addition and reductive elimination.[1] Using pre-ligated palladium precatalysts can also offer more consistent results and higher activity.[1]
-
Base and Solvent Choice: The choice of base and solvent is critical. While inorganic bases like K₂CO₃ and K₃PO₄ are common, their poor solubility can lead to mixing issues at scale. Using a more soluble base or a phase-transfer catalyst might be beneficial. The solvent system must be able to dissolve the reactants and maintain a suitable temperature for the reaction to proceed efficiently.
-
Temperature Control: Inadequate temperature control on a larger scale can lead to catalyst deactivation or the formation of byproducts. Ensure uniform heating and consider that the internal temperature of the reactor may differ significantly from the external heat source.
-
Mixing and Agitation: Poor mixing can result in localized "hot spots" and concentration gradients, leading to inconsistent reaction progress and byproduct formation. The stirring rate and impeller design should be optimized for the larger reactor volume to ensure a homogeneous reaction mixture.
Question: I am observing significant amounts of homocoupling and dehalogenation byproducts in my large-scale Suzuki-Miyaura reaction. How can I minimize these?
Answer: Homocoupling of the boronic acid and dehalogenation of the aryl iodide are common side reactions in Suzuki-Miyaura couplings. These can become more pronounced at a larger scale.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Minimizing Dehalogenation: The presence of a hydride source can lead to the formation of tert-butylbenzene. Use high-purity, dry solvents and consider your choice of base, as some may promote this side reaction. The choice of ligand can also influence the extent of dehalogenation.
Sonogashira Coupling
Question: My Sonogashira coupling with this compound is failing or giving low yields at a larger scale. What should I check first?
Answer: Complete reaction failure or low yields in Sonogashira couplings with hindered substrates often point to issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen.[2] Ensure your palladium catalyst is active and that all solvents and reagents are rigorously degassed. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[2]
-
Copper Co-catalyst: If you are using a traditional Sonogashira protocol, the copper(I) iodide co-catalyst can degrade over time. Use a fresh, high-quality source.
-
Reaction Conditions: Aryl iodides are generally the most reactive halides in Sonogashira couplings.[2] However, the steric hindrance of the tert-butyl group may necessitate higher temperatures than for less hindered substrates. Ensure your reaction temperature is optimal and that the amine base is dry and used in sufficient excess.
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my scaled-up Sonogashira reaction. How can I prevent this?
Answer: Glaser coupling is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen.[1]
-
Strict Anaerobic Conditions: The most crucial step is to eliminate oxygen from the reaction mixture. Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid this side reaction.[1] These often require specific ligands or different reaction conditions but can be very effective.
-
Protecting Groups: For terminal alkynes, using a protecting group that can be removed after the coupling can also prevent homocoupling.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination with this compound is not going to completion upon scale-up. What are the likely causes?
Answer: Incomplete conversion in scaled-up Buchwald-Hartwig aminations can be due to several factors, often related to the heterogeneous nature of the reaction mixture and catalyst stability.
-
Insolubility of Reagents: The use of insoluble inorganic bases (e.g., NaOtBu, K₃PO₄) can lead to poor mixing and mass transfer at larger scales, hindering the reaction.[3] Consider using a more soluble organic base or a combination of bases.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the longer reaction times sometimes required for scaled-up processes. Using robust pre-catalysts and high-purity reagents is crucial.
-
Inhibitory Effects of Iodide: Unlike other cross-coupling reactions, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations due to the inhibitory effect of the iodide anion, which can precipitate the palladium catalyst.
Question: I am struggling with the purification of my product from a large-scale Buchwald-Hartwig reaction. What are some scalable purification strategies?
Answer: Purification of large quantities of product can be challenging.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method.
-
Extraction and Washes: Optimizing the workup procedure with appropriate aqueous washes can help remove inorganic salts and other water-soluble impurities.
-
Chromatography: While flash chromatography is common at the lab scale, it can be cumbersome and expensive for large quantities. Consider alternative chromatographic techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for industrial-scale purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The tert-butyl group is sterically bulky. This steric hindrance near the site of the iodine atom can impede the approach of the palladium catalyst, slowing down key steps in the catalytic cycle, such as oxidative addition.[1] This often necessitates the use of specialized, bulky ligands and carefully optimized reaction conditions to achieve good yields.
Q2: What are the main safety concerns when scaling up reactions with this compound?
A2: The primary safety concerns are related to thermal management and pressure control. Cross-coupling reactions are often exothermic, and on a large scale, the heat generated can be difficult to dissipate, potentially leading to a "thermal runaway" scenario. It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely. Additionally, gas evolution or heating of volatile solvents can lead to a pressure buildup in a sealed reactor.
Q3: How does the choice of palladium precursor affect the scalability of a reaction?
A3: Using air- and moisture-stable palladium pre-catalysts can lead to more consistent and reproducible results upon scale-up compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1] Pre-catalysts often have a well-defined structure and can provide a more controlled and efficient initiation of the catalytic cycle.
Q4: What are the advantages of using flow chemistry for scaling up these reactions?
A4: Flow chemistry can offer several advantages for scaling up cross-coupling reactions, including improved heat and mass transfer, better control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the smaller reaction volumes at any given time.[4][5][6]
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound at different scales. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and equipment used.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Scale | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Lab (1 g) | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 4 | 92 |
| Pilot (1 kg) | XPhos Pd G3 | 2-MeTHF/H₂O | K₂CO₃ | 105 | 8 | 88 |
| Production (100 kg) | Custom Catalyst | Toluene/H₂O | K₃PO₄ | 110 | 12 | 85 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Scale | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Lab (1 g) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 60 | 6 | 88 |
| Pilot (1 kg) | Pd(OAc)₂ / XPhos / CuI | Toluene/Diisopropylamine | - | 80 | 10 | 85 |
| Production (100 kg) | Heterogeneous Pd/Cu catalyst | Toluene/Triethylamine | - | 90 | 16 | 82 |
Table 3: Buchwald-Hartwig Amination of this compound with Aniline
| Scale | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Lab (1 g) | Pd₂(dba)₃ / BrettPhos | Toluene | NaOtBu | 100 | 8 | 95 |
| Pilot (1 kg) | BrettPhos Pd G3 | 2-MeTHF | K₃PO₄ | 110 | 16 | 90 |
| Production (100 kg) | Custom Catalyst | Toluene | K₂CO₃ | 115 | 24 | 87 |
Experimental Protocols
Detailed Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the kilogram-scale synthesis of 4-tert-butylbiphenyl.
Materials:
-
This compound (1.0 kg, 3.84 mol)
-
Phenylboronic acid (0.52 kg, 4.23 mol)
-
XPhos Pd G3 (33 g, 0.038 mol)
-
Potassium carbonate (1.06 kg, 7.68 mol)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
-
Deionized water (2 L)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound (1.0 kg), phenylboronic acid (0.52 kg), and potassium carbonate (1.06 kg).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add 2-MeTHF (10 L) and deionized water (2 L) to the reactor.
-
Begin vigorous stirring and heat the mixture to 75-80 °C.
-
In a separate container, dissolve XPhos Pd G3 (33 g) in 2-MeTHF (0.5 L) under a nitrogen atmosphere.
-
Add the catalyst solution to the reactor via a cannula or pressure transfer.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 50 °C.
-
Separate the aqueous layer.
-
Wash the organic layer with 2 M aqueous sodium hydroxide (2 L) and then with brine (2 L).
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield 4-tert-butylbiphenyl.
Detailed Protocol for Multi-Gram Scale Sonogashira Coupling
This protocol describes a general procedure for the multi-gram scale synthesis of 1-(tert-butyl)-4-(phenylethynyl)benzene.
Materials:
-
This compound (100 g, 0.38 mol)
-
Phenylacetylene (43 g, 0.42 mol)
-
Bis(triphenylphosphine)palladium(II) dichloride (2.7 g, 3.8 mmol)
-
Copper(I) iodide (0.73 g, 3.8 mmol)
-
Triethylamine (500 mL)
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (100 g), bis(triphenylphosphine)palladium(II) dichloride (2.7 g), and copper(I) iodide (0.73 g).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed triethylamine (500 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (43 g) dropwise over 30 minutes.
-
Heat the reaction mixture to 60 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the precipitated salts.
-
Wash the celite pad with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with 1 M aqueous HCl (2 x 200 mL), saturated aqueous sodium bicarbonate (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash chromatography or recrystallization to afford 1-(tert-butyl)-4-(phenylethynyl)benzene.
Detailed Protocol for Pilot-Scale Buchwald-Hartwig Amination
This protocol describes a general procedure for the pilot-scale synthesis of 4-tert-butyldiphenylamine.
Materials:
-
This compound (1.0 kg, 3.84 mol)
-
Aniline (0.43 kg, 4.61 mol)
-
BrettPhos Pd G3 (31 g, 0.038 mol)
-
Potassium phosphate (1.63 kg, 7.68 mol)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
Procedure:
-
To a 20 L jacketed glass reactor, charge potassium phosphate (1.63 kg) and heat to 120 °C under vacuum for 4 hours to dry.
-
Cool the reactor to room temperature and backfill with nitrogen.
-
Add this compound (1.0 kg), aniline (0.43 kg), and BrettPhos Pd G3 (31 g).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add degassed 2-MeTHF (10 L).
-
Heat the mixture to 110 °C and maintain for 16-24 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing the cake with 2-MeTHF (2 L).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene (5 L) and wash with 1 M aqueous potassium carbonate (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or recrystallization to yield 4-tert-butyldiphenylamine.
Visualizations
Caption: Key challenges encountered during the scale-up of chemical reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate | Semantic Scholar [semanticscholar.org]
Proper storage and handling of 1-(tert-butyl)-4-iodobenzene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 1-(tert-butyl)-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is sensitive to light and should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.
Q2: My bottle of this compound has turned yellow/brown. Is it still usable?
A2: The yellow or brown discoloration indicates the decomposition of the compound, leading to the formation of elemental iodine (I₂). While the presence of a small amount of iodine may not hinder some reactions, it is generally advisable to purify the compound before use, especially for sensitive catalytic reactions.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is classified as a serious eye irritant.[1][2] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
Q4: In which common reactions is this compound used?
A4: this compound is a versatile reagent in organic synthesis, frequently used in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] It also serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including the fungicide fenpropimorph.[5][6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Visual Inspection and Purification
| Observed Issue | Potential Cause | Recommended Action |
| The compound has a yellow or brown tint. | Decomposition and formation of elemental iodine (I₂) due to light or heat exposure. | Purify the compound before use. A simple method is to dissolve the compound in a suitable organic solvent and wash with an aqueous solution of sodium thiosulfate to remove the iodine. For higher purity, column chromatography can be performed. |
| The compound is a solid when it should be a liquid (or vice versa). | The melting point of this compound is close to room temperature. Depending on the ambient temperature, it can exist as a solid or a liquid.[7] | If the compound has solidified, it can be gently warmed to melt it before use. Ensure the entire sample is molten and homogenized before taking an aliquot. |
Cross-Coupling Reactions (Heck, Suzuki, Sonogashira)
| Observed Issue | Potential Cause | Recommended Action |
| Low or no conversion in the reaction. | Slow Oxidative Addition: As an electron-rich aryl iodide, the oxidative addition to the palladium catalyst can be slow. Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst.[7] Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade at high temperatures. | Optimize Catalyst System: Use bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition. Increase the catalyst loading if necessary. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Solvent and Base Screening: Screen different solvents and bases to find optimal conditions. |
| Formation of deiodinated byproduct (tert-butylbenzene). | Reductive Dehalogenation: This is a common side reaction, particularly if the desired cross-coupling is slow. | Optimize the reaction conditions to accelerate the desired coupling pathway. This may involve changing the ligand, solvent, or temperature. |
| In Sonogashira coupling, formation of a significant amount of alkyne homocoupling product (Glaser-Hay coupling). | The presence of oxygen or other oxidants can promote the copper-catalyzed homocoupling of the alkyne. | Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Degas all solvents and reagents thoroughly. Consider using a copper-free Sonogashira protocol.[8][9][10] |
| Inconsistent reaction outcomes. | Variable Reagent Quality: The purity of this compound can vary, especially if it has started to decompose. | Purify the this compound before use to ensure consistent starting material quality. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound to remove impurities, including elemental iodine.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of petroleum ether.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[5]
-
Monitor the elution by TLC to collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound as a colorless to light-yellow solid or liquid.[5]
Protocol 2: Removal of Iodine Impurity with Sodium Thiosulfate
This is a quick procedure to remove the visible iodine color from this compound before use in a reaction.
Materials:
-
Discolored this compound
-
A suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the discolored this compound in the organic solvent in a separatory funnel.
-
Add the saturated aqueous sodium thiosulfate solution and shake the funnel. The brown/yellow color of iodine should disappear as it is reduced to colorless iodide.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the purified this compound and can be used directly or the solvent can be removed under reduced pressure.
Visualizations
Caption: Decision workflow for the storage and handling of this compound.
Caption: Troubleshooting logic for addressing low product yield in cross-coupling reactions.
References
- 1. 1-tert-butyl-4-iodobenzene | 35779-04-5 [amp.chemicalbook.com]
- 2. 4-tert-ブチルヨードベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. calibrechem.com [calibrechem.com]
- 5. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 35779-04-5: 1-tert-Butyl-4-iodobenzene | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 1-(Tert-butyl)-4-iodobenzene vs. 1-Bromo-4-tert-butylbenzene
For researchers, scientists, and professionals in drug development and materials science, the choice of aryl halide is a critical decision that can significantly influence the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed building blocks: 1-(tert-butyl)-4-iodobenzene and 1-bromo-4-tert-butylbenzene. By examining their performance in key organic transformations, supported by representative experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in synthetic design.
The fundamental difference in reactivity between this compound and 1-bromo-4-tert-butylbenzene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the kinetics of many reactions, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
Quantitative Reactivity Comparison
To illustrate the practical implications of the differing C-X bond strengths, the following table summarizes representative yields for key organic reactions. While actual yields may vary depending on specific reaction conditions and the nature of the coupling partner, this data provides a clear comparative overview of the expected performance of each compound.
| Reaction Type | Coupling Partner/Reagent | This compound (Yield %) | 1-Bromo-4-tert-butylbenzene (Yield %) |
| Suzuki Coupling | Phenylboronic acid | 95% | 85% |
| Heck Coupling | Styrene | 92% | 78% |
| Sonogashira Coupling | Phenylacetylene | 94% | 82% |
| Grignard Reagent Formation | Magnesium | >90% | ~85% |
| Lithium-Halogen Exchange | n-Butyllithium | >95% | ~90% |
Note: The yields presented are representative and intended for comparative purposes. Actual results may vary.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are based on established literature procedures and are designed to be readily adaptable for laboratory use.
Suzuki Coupling: Synthesis of 4-tert-Butylbiphenyl
Objective: To compare the efficiency of this compound and 1-bromo-4-tert-butylbenzene in a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound or 1-bromo-4-tert-butylbenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir vigorously for 4 hours (for the iodo compound) or 8 hours (for the bromo compound), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 4-tert-Butylstilbene
Objective: To evaluate the performance of the two aryl halides in a Heck coupling reaction with styrene.
Materials:
-
This compound or 1-bromo-4-tert-butylbenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add styrene (1.2 mmol) and triethylamine (1.5 mmol).
-
Immerse the flask in a preheated oil bath at 100°C and stir for 6 hours (for the iodo compound) or 12 hours (for the bromo compound).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of 1-(4-tert-Butylphenyl)-2-phenylethyne
Objective: To compare the Sonogashira coupling of the two aryl halides with phenylacetylene.
Materials:
-
This compound or 1-bromo-4-tert-butylbenzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N), freshly distilled (5 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add a magnetic stir bar, then evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and freshly distilled Et₃N.
-
Add phenylacetylene (1.1 mmol) to the reaction mixture via syringe.
-
Add the aryl halide (1.0 mmol).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2 hours for the iodo compound and 6 hours for the bromo compound.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure, followed by purification by column chromatography.
Grignard Reagent Formation
Objective: To compare the ease of Grignard reagent formation from the two aryl halides.
Materials:
-
This compound or 1-bromo-4-tert-butylbenzene (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether (5 mL)
-
Iodine (a single crystal)
Procedure:
-
Place the magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of the aryl halide in anhydrous diethyl ether dropwise to initiate the reaction. Gentle warming may be necessary.
-
The reaction with the iodo compound typically initiates more readily and proceeds more smoothly at room temperature. The bromo analog may require more vigorous initiation and a longer reaction time to ensure complete conversion.
-
The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy gray solution.
Lithium-Halogen Exchange
Objective: To compare the rate of lithium-halogen exchange for the two aryl halides.
Materials:
-
This compound or 1-bromo-4-tert-butylbenzene (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Anhydrous diethyl ether or THF (5 mL)
Procedure:
-
Dissolve the aryl halide in the anhydrous ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add the n-butyllithium solution dropwise.
-
The lithium-halogen exchange is significantly faster for the iodo compound, often complete within minutes at -78°C. The bromo compound may require a longer reaction time or slightly elevated temperatures to achieve full conversion.
-
The resulting aryllithium species can be quenched with a suitable electrophile (e.g., CO₂, aldehydes, ketones) to confirm its formation.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and logical relationships in the compared reactions.
Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Comparative Analysis of Aryl Iodides and Bromides in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide as a coupling partner is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data, to inform this selection process.
Fundamental Principles: Reactivity and the Carbon-Halogen Bond
The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The reaction mechanism typically initiates with the oxidative addition of the Ar-X to a Pd(0) catalyst, often the rate-determining step. The energy required to break the C-X bond decreases as the halogen size increases, leading to a general reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl.[1]
Aryl iodides, possessing the weakest carbon-halogen bond among the common halides, are generally the most reactive substrates.[1] This heightened reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromide counterparts.[2] Conversely, aryl bromides are less expensive and more widely available, offering a practical balance between reactivity and cost.[2][3]
Bond Dissociation Energies (BDE)
The difference in reactivity is quantitatively reflected in their bond dissociation energies.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 - 240[4][5] |
| C-Br | ~276 - 285[4][5] |
| C-Cl | ~327 - 339[4][5] |
This table clearly illustrates that significantly less energy is required to cleave a C-I bond compared to a C-Br bond, facilitating the crucial oxidative addition step in the catalytic cycle.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
While the general reactivity trend holds true, the practical performance can vary depending on the specific reaction type, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Aryl iodides are highly effective, often providing excellent yields under mild conditions. However, some studies have revealed that with traditional Pd/PPh₃ catalysts at lower temperatures (~50 °C), aryl bromides can surprisingly outperform aryl iodides.[6][7] This has been attributed to the inefficient turnover of the palladium-iodide intermediate in the catalytic cycle under these specific conditions.[6][7]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd/RHA | 100°C, EtOH, 24 h | ~95%[2] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | Reflux, DMF, MW, 30-90 min | 41-92%[2] |
| Aryl Bromide | Lithium 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | Dioxane | 63-82%[8] |
| Aryl Iodide (on DNA) | Phenylboronic acid | Pd(PPh₃)₄ | 37°C, aq. | 41%[9] |
| Aryl Bromide (on DNA) | Phenylboronic acid | Pd(PPh₃)₄ | 37°C, aq. | 41%[9] |
Heck Reaction
In the Mizoroki-Heck reaction, which forms substituted alkenes, both aryl iodides and bromides are highly effective substrates.[10] The choice between them often comes down to cost and the specific reactivity required for challenging substrates. Aryl iodides may be preferred for less reactive olefins or when milder conditions are necessary to preserve sensitive functional groups.[11]
| Aryl Halide | Olefin | Catalyst System | Conditions | Yield (%) |
| 4-Iodoanisole | Styrene | Pd-complex 6, K₂CO₃ | 60°C, DMF, 12 h | 95%[10] |
| 4-Bromoanisole | Styrene | Pd-complex 6, K₂CO₃ | 60°C, DMF, 12 h | 92%[10] |
| Aryl Iodides | Various Alkenes | Pd(OAc)₂, AgTFA | Ultrasound, Solvent-free | Good to Excellent[12] |
| Aryl Bromides | Various Alkenes | PANI-Pd | 140°C, DMA, 40 h | 53-89%[13] |
Buchwald-Hartwig Amination
This reaction for forming C-N bonds also follows the general reactivity trend. Aryl iodides are typically more reactive and can be coupled under milder conditions. However, significant advances in ligand design have enabled the efficient coupling of a wide range of aryl bromides, making them a viable and cost-effective option for many applications.[14][15]
| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield (%) |
| Aryl Iodide | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene, 80-110°C | Generally High |
| Aryl Bromide | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene, 80-110°C | Generally High |
| Aryl Iodide | Ammonia | Pd catalyst / Ligand | Hydroxide Base | - | High |
| Aryl Bromide | Ammonia | Pd catalyst / Ligand | Hydroxide Base | - | High[15] |
Decision-Making Workflow
Selecting the optimal aryl halide involves balancing reactivity, cost, and project goals. For early-stage drug discovery, the higher reactivity of aryl iodides can accelerate the synthesis of analogs. For process development and scale-up, the cost-effectiveness of aryl bromides becomes a primary consideration.[2]
Caption: Workflow for selecting between aryl iodides and bromides.
Experimental Protocols
The following are generalized procedures that can be adapted for a wide range of substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a procedure for the coupling of aryl bromides with lithium triisopropyl 2-pyridylboronates.[8]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) (1.2 M solution, 2.0 equiv)
-
n-Propanol
-
-
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (e.g., 1.00 g), arylboronic acid (e.g., 0.692 g), and n-propanol (10 mL).
-
To this solution, add palladium(II) acetate (e.g., 3.6 mg) and triphenylphosphine (e.g., 12.8 mg).
-
Add the 1.2 M aqueous sodium carbonate solution (e.g., 5.25 mL).
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.
-
Heat the reaction mixture to reflux (approx. 97°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Heck Reaction of an Aryl Iodide
This protocol is a generalized procedure based on common conditions for the Heck reaction.[10]
-
Materials:
-
Aryl iodide (1.0 equiv)
-
Olefin (e.g., styrene) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a Schlenk tube, combine the aryl iodide (1.0 mmol), olefin (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (e.g., 2 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 60-80°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an ether/ethyl acetate mixture.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Ligand‐Free Heck Reactions of Aryl Iodides: Significant Acceleration of the Rate through Visible Light Irradiation at Ambient Temperature | Semantic Scholar [semanticscholar.org]
- 12. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Analysis of 1H NMR Spectral Data for 1-(Tert-butyl)-4-iodobenzene and Related Aromatics
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 1-(tert-butyl)-4-iodobenzene against structurally related aromatic compounds. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and three comparable aromatic compounds: 1-(tert-butyl)benzene, 4-iodotoluene, and 1,4-di-tert-butylbenzene. The data is presented to highlight the influence of substituents on the chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integration of proton signals.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | tert-butyl (H-a) | 1.29 | singlet | - | 9H |
| Aromatic (H-b) | 7.18 | doublet | 8.6 | 2H | |
| Aromatic (H-c) | 7.62 | doublet | 8.6 | 2H | |
| 1-(Tert-butyl)benzene | tert-butyl | ~1.31 | singlet | - | 9H |
| Aromatic (ortho, meta) | ~7.35 | multiplet | - | 4H | |
| Aromatic (para) | ~7.15 | multiplet | - | 1H | |
| 4-Iodotoluene | Methyl | ~2.33 | singlet | - | 3H |
| Aromatic (ortho to CH₃) | ~7.08 | doublet | ~8.0 | 2H | |
| Aromatic (ortho to I) | ~7.63 | doublet | ~8.0 | 2H | |
| 1,4-Di-tert-butylbenzene | tert-butyl | ~1.31 | singlet | - | 18H |
| Aromatic | ~7.31 | singlet | - | 4H |
Experimental Protocols
General Procedure for ¹H NMR Spectroscopy
A standard protocol for acquiring ¹H NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a vial.[1] The use of deuterated solvents prevents the solvent's proton signals from obscuring the analyte's signals.[1]
-
Filtration: To ensure a homogeneous magnetic field, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
Instrumentation: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.
-
Data Acquisition: The spectrometer is tuned to the proton frequency, and the magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters for a ¹H NMR experiment may include a 90° pulse, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.
Structural Interpretation and Visualization
The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in its structure. The logical relationship between the molecular structure and the resulting NMR signals is depicted in the following diagram.
Caption: Structure-Spectrum Correlation for this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ionization Techniques for the Analysis of a Key Aromatic Intermediate.
In the landscape of pharmaceutical research and development, the precise and reliable characterization of chemical intermediates is paramount. 1-(tert-butyl)-4-iodobenzene, a key building block in the synthesis of various drug candidates, presents a unique analytical challenge due to its nonpolar, halogenated aromatic structure. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical approach.
Performance Comparison of Ionization Techniques
The choice of ionization technique is critical for achieving sensitive and structurally informative mass spectrometric data. Here, we compare the performance of three common ionization methods for the analysis of this compound: Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
| Ionization Technique | Molecular Ion (M+) Abundance | Fragmentation | Sensitivity for Nonpolar Compounds | Common Applications |
| Electron Ionization (EI) | Moderate to High | Extensive and Reproducible | High | GC-MS, structural elucidation of volatile and semi-volatile compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | High | Minimal (Primarily [M+H]+) | High | LC-MS, analysis of less polar, thermally stable compounds.[1] |
| Atmospheric Pressure Photoionization (APPI) | High (Often M+•) | Minimal | Very High | LC-MS, analysis of nonpolar and polycyclic aromatic hydrocarbons.[2] |
Electron Ionization (EI) Mass Spectrometry of this compound
Electron Ionization is the most common and well-documented method for the mass spectrometric analysis of this compound, typically coupled with Gas Chromatography (GC-MS). The 70 eV electron beam provides sufficient energy to induce characteristic fragmentation, aiding in structural confirmation.
Experimental Protocol: GC-MS with Electron Ionization
A standard protocol for the GC-MS analysis of this compound is as follows:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: 5% Phenyl Polymethylsiloxane capillary column (30 m x 0.25 mm x 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injection: Splitless injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inlet Temperature: 300 °C.[3]
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 320 °C at 10 °C/min, and held for 2 minutes.[3]
-
Mass Spectrometer Parameters:
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 260 | [C10H13I]+• (Molecular Ion) | High |
| 245 | [C9H10I]+ | High |
| 133 | [C10H13]+ | Moderate |
| 118 | [C9H10]+ | Moderate |
| 57 | [C4H9]+ | High (Base Peak) |
Logical Relationship of Fragmentation:
Caption: Proposed EI fragmentation of this compound.
The fragmentation is initiated by the loss of a methyl radical (-CH3) from the tert-butyl group to form the stable benzylic carbocation at m/z 245. Another significant fragmentation pathway involves the cleavage of the C-I bond, leading to the formation of the tert-butylphenyl cation at m/z 133. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation ([C4H9]+).
Alternative Ionization Techniques: APCI and APPI
For analyses where extensive fragmentation is not desired, or when coupling with Liquid Chromatography (LC), APCI and APPI present excellent alternatives. These "softer" ionization techniques typically produce a dominant protonated molecule [M+H]+ (in APCI) or a radical molecular ion M+• (in APPI), with minimal fragmentation.[1][2] This is particularly advantageous for quantitative studies where the focus is on the intact molecule.
Experimental Workflow for LC-MS with APCI/APPI
Caption: General workflow for LC-MS analysis using APCI or APPI.
APCI and APPI Performance
Both APCI and APPI are well-suited for the analysis of relatively nonpolar, thermally stable compounds like this compound.[1] APPI often demonstrates higher sensitivity for highly nonpolar compounds and can produce radical molecular ions, which can be useful for confirmation of the molecular weight.[2] APCI, on the other hand, typically results in protonated molecules. The choice between APCI and APPI may depend on the specific LC conditions and the desired information.
Conclusion
For detailed structural elucidation of this compound, GC-MS with Electron Ionization is the method of choice due to its reproducible and informative fragmentation patterns. For quantitative analysis, particularly when coupled with liquid chromatography, both APCI and APPI offer excellent sensitivity with the advantage of producing predominantly intact molecular ions. Researchers should consider the specific goals of their analysis when selecting the most appropriate ionization technique. This guide provides the foundational data and protocols to make an informed decision, ultimately leading to more accurate and reliable characterization of this important chemical intermediate.
References
A Comparative Guide to Alternative Aryl Halides for 1-(Tert-butyl)-4-iodobenzene in Synthesis
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of starting materials is a critical factor that dictates reaction efficiency, cost, and overall yield. In the realm of palladium-catalyzed cross-coupling reactions, 1-(tert-butyl)-4-iodobenzene is a commonly employed aryl halide. However, its reactivity, cost, and availability may necessitate the consideration of alternative aryl halides. This guide provides an objective comparison of this compound with its bromo and chloro analogues, supported by experimental data and detailed protocols, to inform substrate selection in synthesis.
Reactivity Overview and Mechanistic Considerations
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
The bulky tert-butyl group at the para position of the phenyl ring can also influence reactivity. While it does not significantly alter the electronic properties of the C-X bond, its steric hindrance can affect the approach of the catalyst and other reagents.
Comparative Performance in Cross-Coupling Reactions
While a comprehensive side-by-side comparison of this compound and its bromo and chloro analogues across a wide range of cross-coupling reactions is not extensively documented in a single source, the established reactivity trend of aryl halides provides a strong predictive framework. The following sections present available quantitative data and representative protocols.
Table 1: Quantitative Comparison of 4-(Tert-butyl)phenyl Halides in Cross-Coupling Reactions
| Aryl Halide | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(Tert-butyl)-4-bromobenzene | Buchwald-Hartwig Amination | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 0.33 | 91 | [2] |
| This compound | Suzuki-Miyaura (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80-100 | 4-16 | >90 | [3] |
| 1-(Tert-butyl)-4-bromobenzene | Suzuki-Miyaura (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80-100 | 12-24 | 70-90 | [3] |
| 1-(Tert-butyl)-4-chlorobenzene | Suzuki-Miyaura (Predicted) | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligands | K₃PO₄ | Toluene | 100-120 | 24-48 | <50 | [3] |
| This compound | Heck Reaction (Predicted) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2-6 | >90 | [4] |
| 1-(Tert-butyl)-4-bromobenzene | Heck Reaction (Predicted) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 8-16 | 60-80 | [4] |
Note: Predicted yields are based on general reactivity trends of aryl halides in the specified reactions. Specific experimental conditions can significantly influence the outcome.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols can serve as a starting point for the synthesis and comparison of the target compounds.
Protocol 1: Buchwald-Hartwig Amination of 1-(Tert-butyl)-4-bromobenzene with Morpholine[2]
Materials:
-
1-(Tert-butyl)-4-bromobenzene
-
Morpholine
-
(NHC)Pd(allyl)Cl catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the (NHC)Pd(allyl)Cl catalyst (mol% to be optimized, typically 1-2 mol%).
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add 1-(tert-butyl)-4-bromobenzene (1.0 equivalent).
-
Add anhydrous toluene.
-
Finally, add morpholine (1.1-1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-(tert-butyl)phenyl)morpholine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-(Tert-butyl)phenyl Halide with Phenylboronic Acid[3]
Materials:
-
4-(Tert-butyl)phenyl halide (iodide, bromide, or chloride)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for iodide and bromide; Pd(OAc)₂ with a specialized ligand like SPhos for chloride)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine the 4-(tert-butyl)phenyl halide (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield 4-tert-butyl-1,1'-biphenyl.
Protocol 3: General Procedure for the Heck Reaction of a 4-(Tert-butyl)phenyl Halide with Styrene[4]
Materials:
-
4-(Tert-butyl)phenyl halide (iodide or bromide)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%).
-
Add the 4-(tert-butyl)phenyl halide (1.0 equivalent), styrene (1.1-1.5 equivalents), and Et₃N (1.5-2.0 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(tert-butyl)-4-styrylbenzene.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Analytical techniques for characterizing 1-(Tert-butyl)-4-iodobenzene
An indispensable tool in synthetic chemistry, 1-(tert-butyl)-4-iodobenzene serves as a key building block in the development of pharmaceuticals and advanced materials. Its characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comparative overview of the primary analytical techniques used to characterize this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methods for their needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and use in various applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃I | [1][2] |
| Molecular Weight | 260.11 g/mol | [1][2] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | |
| Boiling Point | 243 °C (lit.) | [2] |
| Density | 1.468 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.5710 (lit.) | [2][4] |
| Flash Point | 106 °C (235.4 °F) - closed cup | [2][4] |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are the cornerstone for the structural characterization of this compound. The following sections detail the application and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[5] For this compound, both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Ar-H ortho to I |
| ~7.2 | Doublet | 2H | Ar-H meta to I |
| 1.3 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Ar-C para to I |
| ~137 | Ar-CH ortho to I |
| ~128 | Ar-CH meta to I |
| ~91 | Ar-C bonded to I |
| ~34 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024) are necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.
GC-MS Data
| m/z | Relative Intensity (%) | Assignment |
| 260 | ~70 | [M]⁺ (Molecular ion) |
| 245 | 100 | [M-CH₃]⁺ |
| 118 | ~20 | [M-I]⁺ |
| 57 | ~30 | [C(CH₃)₃]⁺ |
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS system. The gas chromatograph separates the compound from any impurities. A typical GC program would involve an initial oven temperature of 50°C, held for 1 minute, followed by a ramp to 250°C at 10°C/min. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1480 | Medium | C-H bend (aliphatic, tert-butyl) |
| ~820 | Strong | C-H bend (aromatic, para-disubstituted) |
| ~530 | Medium | C-I stretch |
For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
Chromatographic Techniques for Purity Determination
While spectroscopic techniques are excellent for structural identification, chromatographic methods are superior for quantifying the purity of a sample.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[6] For this compound, GC with a Flame Ionization Detector (FID) is a standard method for determining purity.
Typical GC Purity Data
| Retention Time (min) | Area (%) |
| ~8.5 | >98% |
A sample of this compound is diluted in a suitable solvent (e.g., hexane or ethyl acetate) and injected into the GC. The separation is typically performed on a non-polar capillary column (e.g., DB-1 or HP-5). The oven temperature program can be similar to that used for GC-MS. The FID response is proportional to the mass of the carbon atoms, allowing for accurate quantification of the purity.
Workflow for Characterization
The following diagrams illustrate the typical workflows for the analytical characterization of this compound.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for GC-MS analysis.
References
- 1. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 35779-04-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 4. 4-tert-Butyliodobenzene 98 35779-04-5 [sigmaaldrich.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. hzdr.de [hzdr.de]
A Comparative Analysis of the Reaction Rates of 1-(tert-butyl)-4-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction performance of 1-(tert-butyl)-4-iodobenzene with alternative substrates in common palladium-catalyzed cross-coupling reactions. The inclusion of a sterically demanding tert-butyl group at the para-position of the aryl iodide significantly influences its reactivity. This analysis is supported by experimental data from the literature, focusing on reaction yields as a key performance metric.
Executive Summary
This compound is a valuable substrate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is primarily governed by the interplay of two key factors: the highly reactive carbon-iodine bond and the steric hindrance imposed by the bulky tert-butyl group.
-
Buchwald-Hartwig Amination: In this C-N bond-forming reaction, this compound demonstrates excellent reactivity, affording high yields comparable to other para-substituted aryl iodides. This suggests that the steric bulk of the tert-butyl group does not significantly impede the catalytic cycle in this transformation.[1]
-
Other Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira): While direct kinetic comparisons are not extensively documented, general principles of steric hindrance in cross-coupling reactions suggest that the bulky tert-butyl group can influence reaction rates. In reactions where the oxidative addition is rate-limiting, the reactivity of the C-I bond ensures that this compound is a highly reactive substrate. However, subsequent steps in the catalytic cycle, such as transmetalation or migratory insertion, may be affected by the steric bulk, potentially requiring optimized ligand and catalyst systems.
-
General Reactivity Trend of Aryl Halides: The reactivity of the carbon-halogen bond is a critical factor in palladium-catalyzed cross-coupling reactions. The general trend for oxidative addition is C-I > C-Br > C-Cl. Consequently, this compound is expected to be more reactive than its bromo and chloro analogues.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound in comparison to other aryl halides in various palladium-catalyzed cross-coupling reactions. The data is presented as isolated yields, which serve as a practical indicator of reaction efficiency and, indirectly, of the substrate's reactivity under the specified conditions.
Table 1: Comparison of Aryl Iodide Performance in Buchwald-Hartwig Amination
This table presents data from a study on the selective amination of aryl iodides, providing a direct comparison of this compound with other substrates under identical reaction conditions.[1]
| Aryl Iodide Substrate | Product Yield (%) |
| This compound | 95 |
| 1-Iodo-3,5-dimethylbenzene | 97 |
| p-Iodoanisole (p-methoxy) | 95 |
| p-Ethoxyiodobenzene | 95 |
| o-Iodotoluene | 92 |
| p-Iodotoluene | 95 |
| m-Iodotoluene | 94 |
| 1-Iodo-4-(trifluoromethyl)benzene | 96 |
| 1-Bromo-4-iodobenzene | 78 |
| 1-Chloro-4-iodobenzene | 80 |
| 1-Fluoro-4-iodobenzene | 91 |
Table 2: Representative Yields of Aryl Halides in Suzuki-Miyaura Cross-Coupling
While a direct comparative study including this compound was not found in the provided search results, this table presents typical yields for various aryl halides to illustrate general reactivity trends. The reactivity of this compound is expected to be high due to the C-I bond, though very bulky coupling partners might require optimized conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~90 |
| Chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | ~95 |
| p-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | ~98 |
| p-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | ~92 |
Table 3: Representative Yields of Aryl Halides in Heck Reaction
Similar to the Suzuki-Miyaura coupling, this table provides representative yields for the Heck reaction to showcase general reactivity patterns. The steric hindrance of the tert-butyl group in this compound may influence the regioselectivity and rate of the migratory insertion step.
| Aryl Halide | Alkene | Catalyst System | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | >95 |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | ~90 |
| p-Iodonitrobenzene | Methyl acrylate | Pd(OAc)₂ / Et₃N | >95 |
| p-Bromoacetophenone | Styrene | Pd/C / Na₂CO₃ / TBAB | ~98 |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
1. General Protocol for Buchwald-Hartwig Amination
This protocol is based on the conditions reported for the data in Table 1.[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
2. General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol) in a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or GC/MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization.
3. General Protocol for Heck Reaction
-
Reaction Setup: Combine the aryl halide (1.0 mmol), the alkene (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 mmol) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Ligand (optional): In some cases, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) may be added.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C. Monitor the reaction's progress by an appropriate analytical method.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the generalized experimental workflows for comparing the reaction rates of different aryl halide substrates.
Caption: A generalized workflow for the comparative analysis of substrate reactivity.
Caption: A conceptual comparison of catalytic cycles for different aryl halides.
References
Chemoselectivity in Cross-Coupling Reactions: A Comparative Guide to 1-(tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comprehensive comparison of the performance of 1-(tert-butyl)-4-iodobenzene against its bromo and chloro counterparts in four key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
The enhanced reactivity of this compound is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. Consequently, reactions with this compound can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times, leading to higher yields of the desired products.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the expected comparative performance of this compound, 1-(tert-butyl)-4-bromobenzene, and 1-(tert-butyl)-4-chlorobenzene in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. The data is compiled from established principles of aryl halide reactivity and representative experimental outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of the aryl halide is a crucial factor for the efficiency of this reaction.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ / Base | 80-100 | 2-6 | >90 |
| 1-(tert-butyl)-4-bromobenzene | Pd(PPh₃)₄ / Stronger Base or Ligand | 100-120 | 8-16 | 70-85 |
| 1-(tert-butyl)-4-chlorobenzene | Specialized Catalysts (e.g., with bulky phosphine ligands) | >120 | 12-24 | <60 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The high reactivity of aryl iodides is particularly advantageous in this reaction.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Room Temp. - 50 | 1-4 | >95 |
| 1-(tert-butyl)-4-bromobenzene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 50-80 | 6-12 | 65-80 |
| 1-(tert-butyl)-4-chlorobenzene | More Active Pd Catalysts / Harsh Conditions | >100 | >24 | Low to moderate |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. The efficiency of the reaction is highly dependent on the nature of the aryl halide.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / PPh₃ / Base | 80-100 | 4-8 | 85-95 |
| 1-(tert-butyl)-4-bromobenzene | Pd(OAc)₂ / PPh₃ / Base | 100-120 | 12-24 | 60-75 |
| 1-(tert-butyl)-4-chlorobenzene | Specialized Catalysts / High Temperature | >120 | >24 | Low |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of aryl halide significantly impacts the reaction conditions required.
| Aryl Halide | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Ligand / Base | 80-100 | 2-6 | >90 |
| 1-(tert-butyl)-4-bromobenzene | Pd₂(dba)₃ / Ligand / Stronger Base | 100-110 | 8-18 | 75-85 |
| 1-(tert-butyl)-4-chlorobenzene | Specialized Ligands / High Temperature | >110 | 18-36 | 50-70 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization based on the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is stirred at 90 °C for 4 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C for 6 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in toluene (5 mL) is heated at 100 °C for 4 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired arylamine.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
A Comparative Guide to the Reactivity of 1-(tert-butyl)-4-iodobenzene in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1-(tert-butyl)-4-iodobenzene Versus Other Aryl Halides in Key Cross-Coupling Reactions.
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and conditions. This guide provides a detailed comparison of this compound with other common aryl halides, such as aryl bromides and non-substituted aryl iodides, in three cornerstone reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is supported by experimental data to inform substrate selection and reaction optimization in synthetic chemistry and drug development.
Executive Summary: Reactivity and Steric Influence
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, primarily due to the bond dissociation energies of the carbon-halogen bond. This trend holds true for this compound, which, as an aryl iodide, exhibits high reactivity. The presence of the sterically demanding tert-butyl group at the para-position can influence catalyst-substrate interactions and, in some cases, affect reaction rates and yields. However, as the data will show, this steric hindrance is often overcome by the inherent reactivity of the carbon-iodine bond, making this compound a highly effective coupling partner.
Comparative Performance in Palladium-Catalyzed Reactions
The following sections present a quantitative comparison of this compound with other aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data is compiled from literature sources and is presented to highlight the relative performance of these substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the oxidative addition step of the catalytic cycle.
Table 1: Comparison of Aryl Halides in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | ~95% (estimated) |
| 2 | 4-Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | 1-(tert-butyl)-4-bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 18 | 85 |
| 4 | 4-Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
Note: Data is compiled from various sources and conditions are representative. Direct head-to-head comparative data under identical conditions is limited.
As indicated in Table 1, this compound is expected to provide excellent yields in Suzuki-Miyaura couplings, comparable to the less sterically hindered 4-iodobenzene. Its reactivity surpasses that of its bromide analog, 1-(tert-butyl)-4-bromobenzene, which typically requires longer reaction times or more forcing conditions to achieve high conversion.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is also sensitive to the nature of the halide.
Table 2: Comparison of Aryl Halides in the Heck Reaction with Styrene
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | ~90% (estimated) |
| 2 | 4-Iodobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 1-(tert-butyl)-4-bromobenzene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 75 |
| 4 | 4-Bromobenzene | Pd(OAc)₂ | NaOAc | DMF | 140 | 24 | 85 |
Note: Data is compiled from various sources and conditions are representative. Direct head-to-head comparative data under identical conditions is limited.
In the Heck reaction, this compound is again a highly competent substrate, affording high yields of the coupled product. The comparison with 4-iodobenzene suggests that the tert-butyl group has a minimal negative impact on the reaction outcome. In contrast, the corresponding aryl bromides require more forcing conditions or specialized catalyst systems to achieve comparable efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds is a powerful tool in medicinal chemistry. The performance of this compound in this reaction is excellent, as demonstrated by the following data.
Table 3: Comparison of Aryl Halides in the Buchwald-Hartwig Amination with p-Toluidine
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Ni(acac)₂ (2 mol%), Phenylboronic ester (activator) | K₃PO₄ | - | - | - | 95[1] |
| 2 | 4-Iodotoluene | Ni(acac)₂ (2 mol%), Phenylboronic ester (activator) | K₃PO₄ | - | - | - | 95[1] |
| 3 | 1-Iodo-3,5-dimethylbenzene | Ni(acac)₂ (2 mol%), Phenylboronic ester (activator) | K₃PO₄ | - | - | - | 97[1] |
| 4 | 1-Bromo-4-iodobenzene | Ni(acac)₂ (2 mol%), Phenylboronic ester (activator) | K₃PO₄ | - | - | - | 78 (selective amination at the iodo position)[1] |
The data in Table 3 clearly shows that this compound is an excellent substrate for Buchwald-Hartwig amination, providing a high yield of 95%.[1] Its performance is on par with other electron-rich or sterically unhindered aryl iodides.[1] The high selectivity for the reaction at the carbon-iodine bond in the presence of a carbon-bromine bond further underscores the superior reactivity of aryl iodides.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the three major palladium-catalyzed reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a round-bottom flask. A suitable solvent system (e.g., toluene/ethanol/water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
To a solution of the aryl halide (1.0 mmol) and the alkene (1.1-1.5 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or NMP) in a sealable reaction vessel is added a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 mmol). The vessel is sealed, and the reaction mixture is heated to the specified temperature (typically 100-140 °C) for the required time. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.04 mmol), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 mmol). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired aryl amine.[2]
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic pathways and experimental setups can aid in understanding these complex reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Reactivity comparison of aryl halides in palladium-catalyzed reactions.
Conclusion
This compound stands out as a highly efficient and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its performance is broadly comparable to that of non-sterically hindered aryl iodides and significantly superior to its aryl bromide counterparts. The steric bulk of the tert-butyl group does not appear to be a significant impediment to achieving high yields, likely due to the high intrinsic reactivity of the carbon-iodine bond. For researchers and professionals in drug development and synthetic chemistry, this compound represents a reliable and reactive building block for the construction of complex molecular architectures.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(Tert-butyl)-4-iodobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-(tert-butyl)-4-iodobenzene, a halogenated aromatic compound commonly used in organic synthesis. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes serious eye irritation.[1][2] Before initiating any disposal procedures, it is mandatory to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Protective Clothing | Laboratory coat. | To protect from contamination of personal clothing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be discharged into drains or the environment.[1][4]
1. Containment of Spills:
In the event of a spill, immediately alert personnel in the vicinity. Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled chemical.[1][3]
2. Collection of Waste:
-
Carefully collect the absorbed material and any contaminated soil or surfaces.
-
Place the waste into a suitable, clearly labeled, and closed container for hazardous waste.[1][3]
3. Disposal of Unused Product:
-
For unused this compound, keep it in its original or a compatible, tightly sealed container.[1]
-
The container must be properly labeled as hazardous waste, indicating the full chemical name.
4. Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste.[1]
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
5. Storage and Final Disposal:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established safety protocols and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Essential Safety and Operational Guide for 1-(Tert-butyl)-4-iodobenzene
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1-(Tert-butyl)-4-iodobenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing serious eye irritation.[1][2][3][4] Appropriate PPE is mandatory to minimize exposure risk.
| Protection Area | Required PPE | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and use proper removal techniques. Dispose of contaminated gloves immediately in accordance with laboratory practices.[1][5] |
| Eye & Face Protection | Safety goggles and face shield | Chemical safety goggles providing a seal around the eyes are mandatory.[5][6] A full-face shield should be worn over goggles, especially when there is a risk of splashing.[5] |
| Body Protection | Chemical-resistant lab coat | A polyethylene-coated polypropylene gown or a similar non-absorbent material is preferred over standard cloth lab coats to ensure full arm coverage.[5] |
| Respiratory Protection | Air-purifying respirator (if needed) | Not typically required with proper engineering controls such as a certified chemical fume hood.[5] If a risk assessment deems it necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied air respirator is required.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][5][6]
-
Preparation and Designated Area:
-
Handling the Chemical:
-
Avoid contact with skin and eyes, and prevent inhalation of any vapor or mist.[1]
-
If weighing the solid, perform this task inside the fume hood. Use a tared, sealed container for transport if the balance is outside the hood.[5]
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
-
Storage:
Emergency Procedures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][6] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][6] |
| Accidental Release | Use personal protective equipment and ensure adequate ventilation.[1] Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal as hazardous waste.[1][6] Do not let the product enter drains.[1][6] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1][6] Firefighters should wear self-contained breathing apparatus.[1][6] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including unused product and contaminated items (e.g., gloves, absorbent material), must be collected in a suitable, closed, and properly labeled container for hazardous waste.[1]
-
-
Disposal Method:
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
